4-Bromo-1-methyl-1H-1,2,3-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZFHDFPSNDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617801 | |
| Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13273-53-5 | |
| Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Bromo-1-methyl-1H-1,2,3-triazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes reaction pathways and workflows using Graphviz diagrams.
Introduction
This compound is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 1-position influences the molecule's electronic properties and steric hindrance. The 1,2,3-triazole core is a well-established pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding. This guide explores two primary, detailed synthetic pathways to this compound, along with a discussion of potential alternative routes.
Synthetic Pathways
Two principal and well-documented methods for the synthesis of this compound are presented:
-
Method 1: Selective Debromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole.
-
Method 2: Methylation of 4-bromo-1H-1,2,3-triazole , which itself is synthesized from 1H-1,2,3-triazole.
A comparative summary of these two methods is provided in the table below.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Selective Debromination | Method 2: Methylation of 4-bromo-1H-1,2,3-triazole |
| Starting Material | 1-methyl-4,5-dibromo-1H-1,2,3-triazole | 1H-1,2,3-triazole |
| Key Intermediates | None | 4,5-dibromo-1H-1,2,3-triazole, 4-bromo-1H-1,2,3-triazole |
| Overall Yield | High (around 90% for the final step) | Moderate (multi-step, with potential for lower overall yield) |
| Reagents | Isopropylmagnesium chloride, THF, HCl | Bromine, Water, Potassium Carbonate, Iodomethane |
| Reaction Conditions | Low temperature (-10°C) for debromination | Elevated temperature (50°C) for bromination, 35-40°C for methylation |
| Selectivity | Highly selective removal of the 5-bromo substituent | Methylation can lead to a mixture of N1 and N2 isomers, requiring separation. |
| Scalability | Appears scalable based on the described protocol. | Multi-step nature may present scalability challenges. |
Method 1: Selective Debromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole
This method offers a high-yield, single-step conversion from a readily accessible precursor to the final product. The synthesis of the starting material, 1-methyl-4,5-dibromo-1H-1,2,3-triazole, is also described.
Synthesis of the Precursor: 1-methyl-4,5-dibromo-1H-1,2,3-triazole
The precursor is synthesized in two steps starting from 1H-1,2,3-triazole.
Step 1: Synthesis of 4,5-dibromo-1H-1,2,3-triazole
Step 2: Methylation of 4,5-dibromo-1H-1,2,3-triazole
Experimental Protocol for 1-methyl-4,5-dibromo-1H-1,2,3-triazole
Synthesis of 4,5-dibromo-1H-1,2,3-triazole: To a 500 mL Erlenmeyer flask, 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O are added. To the stirring solution, Br₂ (20.0 mL, 389 mmol) is slowly added over 20 minutes. The solution is then heated to 50 °C and stirred for 3 hours, during which a precipitate forms.[1] The precipitate is collected by vacuum filtration and washed with a copious amount of water. To the filtrate, another 20.0 mL (389 mmol) of Br₂ is added and stirred for an additional 18 hours. The formed precipitate is then collected via vacuum filtration and washed with water (~100 mL). Another 10.0 mL (194 mmol) of Br₂ is then added to the filtrate and stirred for another 18 hours. The last of the precipitate is collected and washed with water (~100 mL). All of the product is then dried in a vacuum oven, yielding an off-white solid (64.85 g, 98.7%).[1] This product is carried on without any further purification.
Synthesis of 1-methyl-4,5-dibromo-1H-1,2,3-triazole: 10.0 g (44.1 mmol) of 4,5-dibromo-1H-1,2,3-triazole is dissolved in 90 mL of tetrahydrofuran, and 6.1 g (44.2 mmol) of potassium carbonate is added as a base.[2] The reaction mixture is cooled to -10 °C. Subsequently, 7.5 g (53 mmol) of iodomethane is slowly added. The reaction system is warmed to 35-40 °C with continuous stirring until the reaction is complete.[2] Upon completion, the reaction is quenched by the addition of 50 mL of water, and the tetrahydrofuran (~90 mL) is removed by distillation. Extraction is carried out with methyl tert-butyl ether, and the organic phase is dried with anhydrous magnesium sulfate. After concentration under reduced pressure, 10 mL of methyl tert-butyl ether is added to the residual solid, and 70 mL of hexane is added slowly to induce precipitation. The solid is collected by filtration to give 5.8 g of pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole (57% yield).[2]
Selective Debromination to this compound
Experimental Protocol for this compound
2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole is dissolved in 15 mL of tetrahydrofuran and cooled to -10°C. 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in tetrahydrofuran is added. Upon completion of the reaction, it is quenched by the addition of 15 mL of hydrochloric acid. The reaction mixture is extracted with 20 mL of methyl tert-butyl ether. The combined organic phases are dried over anhydrous magnesium sulfate. The organic phase is concentrated under reduced pressure to about 5 mL and cooled to 0-5°C to crystallize. The crystals are collected by filtration and dried under vacuum at 40°C to give 1.55 g of this compound, which corresponds to a 90% yield.[2]
Method 2: Methylation of 4-bromo-1H-1,2,3-triazole
This alternative route involves the initial synthesis of 4-bromo-1H-1,2,3-triazole, followed by methylation. A key challenge in this method is controlling the regioselectivity of the methylation step, which can produce both N1 and N2 isomers.
Synthesis of the Precursor: 4-bromo-1H-1,2,3-triazole
A general approach to halogenated triazoles involves the conversion of dihalo-1,2,3-triazoles to monohalo-1,2,3-triazoles.
Methylation and Isomer Separation
The methylation of 4-bromo-1H-1,2,3-triazole typically yields a mixture of this compound and 4-bromo-2-methyl-1H-1,2,3-triazole. The ratio of these isomers is influenced by the reaction conditions. Separation of the desired N1 isomer can be achieved by chromatography.
Alternative Synthetic Strategies
While the two methods detailed above are well-documented, other synthetic approaches can be considered.
Direct Bromination of 1-methyl-1H-1,2,3-triazole
The direct bromination of the 1-methyl-1H-1,2,3-triazole ring at the C4 position is a potential route. Reagents such as N-bromosuccinimide (NBS) are commonly used for the bromination of heterocyclic compounds. However, this reaction may suffer from a lack of regioselectivity, potentially leading to bromination at the C5 position as well, or over-bromination.
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. In principle, this compound could be synthesized via the reaction of methyl azide with bromoacetylene. A significant challenge in the thermal Huisgen cycloaddition is the lack of regioselectivity, which often leads to a mixture of 1,4- and 1,5-disubstituted triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generally provides the 1,4-disubstituted isomer with high regioselectivity.
Conclusion
This technical guide has outlined two detailed and reliable synthetic pathways for the preparation of this compound. The selective debromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole stands out as a high-yielding and selective method. The methylation of 4-bromo-1H-1,2,3-triazole provides a viable alternative, although control of regioselectivity is a critical consideration. Additionally, direct bromination and Huisgen cycloaddition represent potential, though less defined, synthetic strategies that warrant further investigation for the efficient and regioselective synthesis of this important building block. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-1,2,3-triazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a triazole ring substituted with a bromine atom and a methyl group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the triazole core is a known pharmacophore present in numerous approved drugs. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | PubChem[1] |
| Molecular Weight | 161.99 g/mol | PubChem[1] |
| CAS Number | 13273-53-5 | PubChem[1] |
| Predicted pKa | -1.39 ± 0.10 | Guidechem |
| Computed logP | 0.5776 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the debromination of a dibrominated precursor. The following protocol is adapted from available literature[2]:
Materials:
-
4,5-Dibromo-1-methyl-1H-1,2,3-triazole
-
Isopropylmagnesium chloride (2.0 M solution in tetrahydrofuran)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,5-dibromo-1-methyl-1H-1,2,3-triazole (e.g., 2.0 g, 8.30 mmol) in anhydrous tetrahydrofuran (15 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Slowly add isopropylmagnesium chloride solution (2.0 M in THF, e.g., 4.77 mL, 9.55 mmol) to the cooled solution dropwise, maintaining the temperature below -5 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of 15 mL of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methyl tert-butyl ether (20 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Collect the resulting crystals by filtration and dry them under vacuum at 40 °C to yield this compound.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the triazole ring proton. The chemical shifts will be influenced by the solvent used. For similar 1-methyl-1,2,3-triazole structures, the methyl protons typically appear around 4.0 ppm and the triazole proton around 7.5-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the two triazole ring carbons, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity.
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (161.99 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, showing two molecular ion peaks with a difference of 2 m/z units.
Applications in Drug Development & Relevant Signaling Pathways
The 1,2,3-triazole moiety is a highly valued scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole moment, which allows it to act as a versatile linker or a pharmacophore.[3] this compound, with its reactive bromine atom, serves as a key intermediate for generating libraries of diverse compounds for drug discovery programs.
While specific signaling pathways modulated directly by this compound are not extensively documented, numerous studies have demonstrated that 1,2,3-triazole-containing hybrids can exhibit anticancer activity by influencing various cellular signaling pathways. For instance, some 1,2,3-triazole derivatives have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in cancer.[4] Others have been identified as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as Cyclooxygenase-2 (COX-2), aromatase, Epidermal Growth Factor Receptor (EGFR), and B-RAFV600E.
The general workflow for utilizing this compound in a drug discovery context is depicted in the following diagram.
Caption: Drug discovery workflow utilizing this compound.
As a representative example of a signaling pathway targeted by 1,2,3-triazole derivatives in cancer, the inhibition of the Wnt signaling pathway is illustrated below. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.
References
- 1. This compound | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]
- 3. The current landscape of 1,2,3-triazole hybrids with anticancer therapeutic potential: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-1-methyl-1H-1,2,3-triazole CAS number 13273-53-5
An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-1,2,3-triazole (CAS: 13273-53-5)
Introduction
This compound is a heterocyclic organic compound with the CAS number 13273-53-5.[1] It is characterized by a five-membered triazole ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position.[2] This compound typically appears as a white to light yellow solid and is soluble in polar organic solvents.[2] Due to the presence of the reactive bromine atom and the stable triazole core, it serves as a valuable building block in organic synthesis and medicinal chemistry.[2][3] Its derivatives are of significant interest in pharmaceutical research for developing new therapeutic agents.[2][4][5] The 1,2,3-triazole moiety itself is a key feature in many pharmacologically active compounds, known for its ability to form various non-covalent interactions with biological targets.[5][6]
Physicochemical and Spectral Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13273-53-5 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [1][2] |
| Molecular Weight | 161.99 g/mol | [1][7] |
| Appearance | White to light yellow solid | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CN1C=C(Br)N=N1 | [1] |
| InChI | InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3 | [1] |
| Purity | Typically ≥98% | [7][8] |
| Storage | Store at 4°C under nitrogen | [7] |
Synthesis and Experimental Protocols
A common and high-yield synthesis of this compound involves the selective debromination of a dibrominated precursor.[8]
Experimental Protocol: Synthesis from 1-methyl-4,5-dibromo-1H-1,2,3-triazole[8]
This procedure details the synthesis via a Grignard reagent-mediated mono-debromination.
Materials:
-
1-methyl-4,5-dibromo-1H-1,2,3-triazole (2.0 g, 8.30 mmol)
-
Isopropylmagnesium chloride in tetrahydrofuran (2.0 M solution, 4.77 mL, 9.55 mmol)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
Hydrochloric acid (HCl), aqueous solution
-
Methyl tert-butyl ether (MTBE) (20 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of anhydrous tetrahydrofuran in a reaction vessel.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF to the cooled solution.
-
Monitor the reaction for completion using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding 15 mL of hydrochloric acid.
-
Extract the aqueous mixture with 20 mL of methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.
-
Cool the concentrated solution to 0-5°C to induce crystallization.
-
Collect the resulting crystals by filtration.
-
Dry the crystals under vacuum at 40°C to obtain the final product.
Yield:
-
This protocol typically yields 1.55 g of this compound, which corresponds to a 90% yield.[8]
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis and Drug Discovery
This compound is a versatile intermediate primarily used in cross-coupling reactions to introduce the 1-methyl-1H-1,2,3-triazol-4-yl moiety into more complex molecular structures. The bromine atom can be readily substituted, making it a key synthon for creating derivatives with potential biological activities.[2][9]
Key Reactions:
-
Suzuki-Miyaura Coupling: Reacts with various arylboronic acids to form C-C bonds, leading to the synthesis of 4-aryl-1-methyl-1H-1,2,3-triazoles. These structures are scaffolds for potential therapeutic agents, including carbonic anhydrase-II inhibitors.[4]
-
Other Cross-Coupling Reactions: The bromo-triazole can participate in other palladium-catalyzed reactions like Sonogashira, Heck, and Buchwald-Hartwig amination, providing access to a wide range of substituted triazoles.
The 1,2,3-triazole ring is considered a privileged scaffold in medicinal chemistry due to its metabolic stability, ability to act as a bioisostere for other functional groups, and its capacity to engage in hydrogen bonding and dipole interactions.[5] Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[6][10][11]
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
Safety and Hazard Information
This compound is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.[1][12]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Aquatic Hazard, Chronic | H412 | Harmful to aquatic life with long lasting effects |
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
References
- 1. This compound | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13273-53-5: this compound [cymitquimica.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13273-53-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
In-Depth Technical Guide: Molecular Structure of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole. This compound is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of more complex molecules for drug discovery and development. This document collates available data on its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its structural characteristics based on spectroscopic data of related compounds. While a specific crystal structure for this compound is not publicly available, this guide provides predicted and analogous data to inform research and development activities.
Introduction
The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. These characteristics make it an excellent pharmacophore and a versatile linker in the design of novel therapeutic agents. This compound, in particular, serves as a valuable intermediate, with the bromo-substituent providing a reactive handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space. Its applications are found in the development of compounds targeting a range of diseases, including cancer and infectious diseases.
Molecular Structure and Properties
This compound is a five-membered heterocyclic compound with the molecular formula C₃H₄BrN₃.[1] Its structure consists of a 1,2,3-triazole ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position of the nitrogen atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 13273-53-5 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [1] |
| Molecular Weight | 161.99 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Purity | ≥98% (commercially available) | [2][3] |
Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 3.9 - 4.2 | Singlet |
| C5-H | 7.5 - 7.8 | Singlet |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 35 - 40 |
| C4 | 110 - 115 |
| C5 | 130 - 135 |
Table 2.3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3150 | C-H stretching (aromatic) |
| 2950 - 3000 | C-H stretching (aliphatic) |
| 1450 - 1600 | C=N and C=C stretching (triazole ring) |
| 1000 - 1200 | C-N stretching |
| 600 - 700 | C-Br stretching |
Table 2.4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 161/163 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 133/135 | [M - N₂]⁺ |
| 82 | [M - Br]⁺ |
Crystallographic Data
A search of the publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, precise experimental data on bond lengths and angles are not available at this time.
Experimental Protocols
The following section details the experimental protocol for the synthesis of this compound.
Synthesis of this compound
This procedure is adapted from a known synthetic route.[2]
Reaction Scheme:
Materials:
-
4,5-Dibromo-1-methyl-1H-1,2,3-triazole
-
Isopropylmagnesium chloride (2.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2.0 g (8.30 mmol) of 4,5-dibromo-1-methyl-1H-1,2,3-triazole in 15 mL of anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere.[2]
-
Cool the solution to -10°C in an appropriate cooling bath.[2]
-
Slowly add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF to the cooled solution.[2]
-
Monitor the reaction to completion using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the careful addition of 15 mL of hydrochloric acid.[2]
-
Extract the aqueous mixture with 20 mL of methyl tert-butyl ether.[2]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[2]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.[2]
-
Cool the concentrated solution to 0-5°C to induce crystallization.[2]
-
Collect the crystals by filtration and dry them under vacuum at 40°C to yield the final product.[2]
Role in Drug Discovery and Development
This compound is a versatile building block in drug discovery due to the reactivity of the C-Br bond, which allows for the introduction of various substituents through cross-coupling reactions. This facilitates the generation of diverse chemical libraries for screening against various biological targets.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the structural characterization and purity assessment of synthesized this compound.
Conclusion
This compound is a fundamentally important heterocyclic compound with significant applications in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, properties, and a reliable synthetic protocol. While a complete set of experimental spectroscopic and crystallographic data is not currently available in the public domain, the information compiled herein from analogous structures provides a strong foundation for researchers and drug development professionals working with this versatile chemical entity. Further experimental investigation is warranted to fully elucidate its structural and electronic properties.
References
Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-1H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of the heterocyclic compound 4-Bromo-1-methyl-1H-1,2,3-triazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, chemical synthesis, and drug development by consolidating available data on its characterization and preparation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.8 - 8.2 | Singlet | H-5 (Triazole ring proton) |
| ~3.9 - 4.2 | Singlet | -CH₃ (Methyl group protons) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~130 - 135 | C-5 (Triazole ring) |
| ~120 - 125 | C-4 (Triazole ring) |
| ~35 - 40 | -CH₃ (Methyl group) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretch (aromatic) |
| ~2950 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1450 - 1550 | Medium-Strong | C=C and C=N stretching (triazole ring) |
| ~1200 - 1300 | Medium | C-N stretching |
| ~1000 - 1100 | Medium | N-N stretching |
| ~600 - 700 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 161/163 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
| 133/135 | [M - N₂]⁺ |
| 82 | [M - Br]⁺ |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound has been reported and involves the following steps[1]:
-
Reaction Setup: 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole is dissolved in 15 mL of tetrahydrofuran and the solution is cooled to -10°C.[1]
-
Grignard Reaction: 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in tetrahydrofuran is added to the cooled solution. The reaction progress is monitored.[1]
-
Quenching: Upon completion, the reaction is quenched by the addition of 15 mL of hydrochloric acid.[1]
-
Extraction: The reaction mixture is extracted with 20 mL of methyl tert-butyl ether. The organic phases are combined.[1]
-
Drying and Concentration: The combined organic phases are dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to a volume of about 5 mL.[1]
-
Crystallization and Isolation: The concentrated solution is cooled to 0-5°C to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum at 40°C to yield the final product.[1]
This procedure is reported to yield approximately 1.55 g (90%) of this compound.[1]
Spectroscopic Analysis Protocols
The following are general protocols for the spectroscopic analysis of triazole derivatives and are applicable for the characterization of this compound.
NMR Spectroscopy:
-
Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Processing: The acquired data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer, or mixed with KBr to form a pellet.
-
Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass spectrum is recorded over a suitable m/z range.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is analyzed to provide information about the structure of the molecule.
Logical Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic characterization.
References
An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methyl-1H-1,2,3-triazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of a reactive bromine atom, make it an ideal scaffold for the synthesis of a diverse range of substituted triazole derivatives. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role as a key intermediate in the generation of biologically active molecules. Detailed experimental protocols for its synthesis and subsequent derivatization, along with a summary of its known spectroscopic and physicochemical properties, are presented.
Chemical Properties and Data
This compound is a stable, five-membered heterocyclic compound. The presence of the bromine atom at the 4-position provides a convenient handle for further functionalization, most notably through cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 161.99 g/mol | --INVALID-LINK-- |
| CAS Number | 13273-53-5 | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents | --INVALID-LINK-- |
| SMILES | CN1N=NC(Br)=C1 | --INVALID-LINK-- |
| InChI | InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3 | --INVALID-LINK-- |
Note: Spectroscopic data (NMR, MS) is commercially available but not detailed in publicly accessible literature. Researchers are advised to acquire this data upon purchase or through specialized databases.
Synthesis of this compound
The most commonly cited synthesis of this compound involves the selective monodebromination of a dibrominated precursor.
Synthesis from 1-methyl-4,5-dibromo-1H-1,2,3-triazole.[1]
This procedure utilizes a Grignard reagent for the selective removal of one bromine atom.
Experimental Protocol:
-
Dissolution and Cooling: Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of tetrahydrofuran (THF) in a suitable reaction vessel. Cool the solution to -10°C using an appropriate cooling bath.[1]
-
Addition of Grignard Reagent: Slowly add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF to the cooled solution. Monitor the reaction progress by a suitable method (e.g., TLC).[1]
-
Quenching: Upon completion of the reaction, quench the reaction mixture by the addition of 15 mL of hydrochloric acid.[1]
-
Extraction: Extract the aqueous mixture with 20 mL of methyl tert-butyl ether. Combine the organic phases.[1]
-
Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to a volume of approximately 5 mL.[1]
-
Crystallization and Isolation: Cool the concentrated solution to 0-5°C to induce crystallization. Collect the crystals by filtration and dry them under vacuum at 40°C to yield the final product.[1]
Yield: 1.55 g (90%) of this compound.[1]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.
Role as a Building Block in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, the bromine atom of this compound is coupled with an organoboron compound in the presence of a palladium catalyst and a base. This versatility allows for the creation of large libraries of substituted triazoles for biological screening.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base (e.g., cesium carbonate, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas such as argon or nitrogen (repeat three times).
-
Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., 1,4-dioxane/water mixture) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-110°C) for 2-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted triazole.
Biological Activities of Derived Compounds
While there is limited publicly available data on the biological activity of this compound itself, the broader class of 1,2,3-triazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. These include:
-
Antimicrobial Activity: Many triazole-containing compounds have demonstrated potent antibacterial and antifungal properties. For instance, various 1,2,3-triazole derivatives have shown significant activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
-
Anticancer Activity: The 1,2,3-triazole scaffold is present in numerous compounds with antiproliferative effects against various cancer cell lines. Some derivatives act as kinase inhibitors, targeting enzymes crucial for cancer cell growth and survival.
-
Antiviral and Anti-inflammatory Properties: Research has also explored the potential of 1,2,3-triazole derivatives as antiviral and anti-inflammatory agents.
The synthesis of novel derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and selectivity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine atom make it an excellent starting material for the generation of diverse libraries of substituted triazoles via reactions like the Suzuki-Miyaura coupling. The established broad-spectrum biological activity of the 1,2,3-triazole core underscores the potential of derivatives of this compound in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of novel compounds derived from this intermediate is warranted to fully exploit its potential in drug discovery.
References
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-1,2,3-triazole: Discovery, History, and Synthesis
This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-1,2,3-triazole, a key building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its historical context, synthesis, and applications.
Discovery and History: A Legacy of the 1,2,3-Triazole Core
The history of this compound is intrinsically linked to the broader discovery and development of the 1,2,3-triazole ring system. While a singular "discovery" paper for this specific substituted triazole is not prominent in the scientific literature, its existence is a direct consequence of the evolution of synthetic methodologies for creating functionalized triazoles.
The journey began with the initial synthesis of the parent 1,2,3-triazole, a five-membered aromatic heterocycle containing three contiguous nitrogen atoms. However, the true revolution in triazole chemistry came with the pioneering work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions. This laid the groundwork for the development of one of the most powerful and widely used reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," independently developed by the research groups of Valery V. Fokin and K. Barry Sharpless, and Morten Meldal. This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
The advent of click chemistry and other advanced synthetic techniques has enabled the facile synthesis of a vast array of substituted triazoles, including halogenated derivatives like this compound. These halogenated triazoles are particularly valuable as they serve as versatile intermediates, where the halogen atom can be readily displaced or participate in cross-coupling reactions to introduce further molecular diversity. Consequently, this compound is primarily recognized and utilized as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[1]
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 13273-53-5 |
| Molecular Formula | C₃H₄BrN₃ |
| Molecular Weight | 161.99 g/mol |
| Appearance | White to light yellow solid |
While specific, readily available spectroscopic data for this compound is limited in the public domain, the following table provides reference ¹H and ¹³C NMR data for similar 1-substituted-4-bromo-1H-1,2,3-triazoles, which can be used for characterization purposes.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 1-Benzyl-4-bromo-1H-1,2,3-triazole | 7.48 (s, 1H), 7.39 (m, 3H), 7.28 (m, 2H), 5.52 (s, 2H) | 133.9, 129.3, 129.1, 128.2, 123.7, 120.8, 54.9 |
| 1-(p-Methylbenzyl)-4-bromo-1H-1,2,3-triazole | 7.43 (s, 1H), 7.19 (ABq, J=8.8 Hz, 2H), 7.17 (ABq, J=8.8 Hz, 2H), 5.57 (s, 2H), 2.35 (s, 3H) | 139.1, 130.8, 129.9, 128.3, 123.5, 120.8, 54.7, 21.2 |
| 1-(3,5-Dimethylbenzyl)-4-bromo-1H-1,2,3-triazole | 7.44 (s, 1H), 6.99 (s, 1H), 6.88 (s, 2H), 5.42 (s, 2H), 2.29 (s, 6H) | 139.0, 133.6, 130.7, 126.1, 123.6, 120.8, 54.9, 21.2 |
Synthesis of this compound
The most commonly cited synthetic route to this compound involves the selective monodebromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole using a Grignard reagent.
Synthetic Workflow
References
An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and chemical reactivity of 4-bromo-1-methyl-1H-1,2,3-triazole, a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromine atom on the triazole ring allows for a variety of subsequent chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 13273-53-5 |
| Molecular Formula | C₃H₄BrN₃ |
| Molecular Weight | 161.99 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the selective debromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole using a Grignard reagent.[1]
Experimental Protocol:
A general procedure for the synthesis of 4-bromo-1-methyl-1,2,3-triazole from 1-methyl-4,5-dibromo-1H-1,2,3-triazole is as follows:[1]
-
Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction by the slow addition of 15 mL of hydrochloric acid.
-
Extract the mixture with 20 mL of methyl tert-butyl ether.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.
-
Cool the concentrated solution to 0-5°C to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum at 40°C.
This procedure typically yields 1.55 g of this compound, which corresponds to a 90% yield.[1]
Caption: Synthesis workflow for this compound.
Chemical Reactivity Profile
The bromine atom at the 4-position of the 1-methyl-1H-1,2,3-triazole ring is the primary site of reactivity, enabling a range of functionalization reactions. The triazole ring itself is generally stable under various reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between the triazole ring and various aryl or vinyl groups. This reaction typically involves the use of a palladium catalyst, a base, and a boronic acid or ester.
General Experimental Protocol (Illustrative):
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the triazole ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
General Experimental Protocol (Illustrative):
-
In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a suitable solvent such as THF or DMF.
-
Add an amine base, such as triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After completion, perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination allows for the synthesis of N-arylated compounds by coupling this compound with primary or secondary amines. This reaction requires a palladium catalyst and a suitable ligand, along with a strong base.
General Experimental Protocol (Illustrative):
-
Charge a reaction vessel with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Degas the mixture and heat under an inert atmosphere at a temperature typically between 80 and 110°C.
-
Monitor the reaction until completion.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the resulting N-arylated triazole by column chromatography.
References
Solubility Profile of 4-Bromo-1-methyl-1H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document outlines a qualitative solubility assessment based on the known behavior of similar triazole derivatives and presents a detailed experimental protocol for precise solubility determination.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, poor aqueous solubility can be a major obstacle, leading to low absorption and bioavailability.
Qualitative Solubility Assessment
Based on the general solubility trends of related triazole compounds, a qualitative estimation of the solubility of this compound in common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of nitrogen atoms in the triazole ring allows for hydrogen bonding with protic solvents. However, the bromo- and methyl- substituents increase the molecule's lipophilicity, potentially limiting solubility in highly polar solvents like water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar triazole ring. DMSO is often an excellent solvent for many triazole derivatives. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low | The overall polarity of the this compound molecule is expected to be too high for significant dissolution in non-polar solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
HPLC Method: Develop a suitable method with an appropriate column and mobile phase to achieve good separation and peak shape.
-
UV-Vis Method: Determine the wavelength of maximum absorbance (λmax) for the compound in each solvent.
-
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the filtered supernatant. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Technical Guide: Physicochemical Properties and Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 4-Bromo-1-methyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties and a validated experimental protocol for its synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | PubChem[1] |
| Molecular Weight | 161.99 g/mol | PubChem[1] |
| CAS Number | 13273-53-5 | ChemicalBook[2] |
Experimental Protocols
A detailed methodology for the synthesis of this compound has been reported, providing a clear pathway for its preparation in a laboratory setting.
Synthesis of this compound
This protocol outlines the synthesis from 1-methyl-4,5-dibromo-1H-1,2,3-triazole.
Materials:
-
1-methyl-4,5-dibromo-1H-1,2,3-triazole (2.0 g, 8.30 mmol)
-
Tetrahydrofuran (THF), 15 mL
-
2.0 M Isopropylmagnesium chloride in THF (4.77 mL, 9.55 mmol)
-
Hydrochloric acid (15 mL)
-
Methyl tert-butyl ether (20 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of tetrahydrofuran.[2]
-
Cool the solution to -10°C.[2]
-
Slowly add 4.77 mL (9.55 mmol) of 2.0 M isopropylmagnesium chloride in THF.[2]
-
After the reaction is complete, quench the reaction by adding 15 mL of hydrochloric acid.[2]
-
Extract the mixture with 20 mL of methyl tert-butyl ether.[2]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.[2]
-
Cool the concentrated solution to 0-5°C to induce crystallization.[2]
-
Collect the crystals by filtration.[2]
-
Dry the crystals under vacuum at 40°C to yield the final product.[2]
Yield: 1.55 g (90%) of this compound.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: 4-Bromo-1-methyl-1H-1,2,3-triazole in Click Chemistry and Beyond
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-1-methyl-1H-1,2,3-triazole as a versatile building block in chemical synthesis, particularly in the realm of drug discovery and materials science. While not a direct participant in the click reaction itself, its synthesis is rooted in click chemistry principles, and its true value lies in its capacity for post-cycloaddition modifications, enabling the creation of complex, functionalized molecules.
Introduction to this compound
The 1,2,3-triazole core is a highly stable and valuable scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3] this compound is a key derivative that incorporates a reactive handle—the bromine atom—at the 4-position of the triazole ring. This bromine atom opens up a vast chemical space for further functionalization through various cross-coupling reactions.
The primary application of this compound is not as a reactant in a subsequent click reaction, but rather as a product of a synthetic pathway that can then be elaborated into more complex structures. The bromine atom serves as a versatile leaving group for palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.[4][5]
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through a multi-step process that often begins with a click reaction to form the triazole ring, followed by bromination. Alternatively, a bromo-alkyne can be used in a CuAAC reaction.
Caption: Synthetic workflow for this compound.
Post-Cycloaddition Functionalization: A Gateway to Molecular Diversity
The true synthetic power of this compound is realized in post-cycloaddition modifications. The carbon-bromine bond at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of highly substituted and functionally diverse triazole derivatives.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 4-position of the triazole and a terminal alkyne.[6] This reaction is instrumental in creating extended π-conjugated systems and introducing alkynyl handles for further transformations, such as subsequent click reactions.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Suzuki Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between the 4-position of the triazole and various aryl or heteroaryl boronic acids or esters.[5] This reaction is widely used in drug discovery to explore structure-activity relationships by introducing diverse aromatic substituents.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Experimental Protocols
The following are generalized protocols for the Sonogashira and Suzuki coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Suzuki Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Cross-Coupling Reactions
The following tables summarize representative yields for the functionalization of bromo-triazole derivatives, demonstrating the versatility of this scaffold.
Table 1: Representative Yields for Sonogashira Coupling of Bromo-Triazoles
| Entry | Alkyne | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | 80 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 90-98 |
| 4 | 3-Ethynylpyridine | PdCl₂(dppf) / CuI | Et₃N | Dioxane | 90 | 75-85 |
Table 2: Representative Yields for Suzuki Coupling of Bromo-Triazoles
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 88-96 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-92 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 70-85 |
Note: The data presented are generalized from literature precedents on similar bromo-triazole systems and are intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.[4][5][7]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. While its own synthesis leverages the power of click chemistry, its primary utility lies in the post-cycloaddition functionalization of the bromo-substituent. The ability to easily introduce a wide range of alkynyl and aryl groups via Sonogashira and Suzuki couplings makes this compound an essential tool for researchers in drug discovery and materials science, enabling the rapid generation of diverse compound libraries for screening and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
The Versatility of 4-Bromo-1-methyl-1H-1,2,3-triazole: A Key Building Block for Bioactive Derivatives
Introduction
4-Bromo-1-methyl-1H-1,2,3-triazole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The presence of the bromine atom at the 4-position of the triazole ring provides a reactive handle for the introduction of diverse molecular fragments, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of libraries of novel 1,2,3-triazole derivatives for biological screening. The 1,2,3-triazole core itself is a bioisostere for amide bonds, offering improved metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1] This, combined with the synthetic accessibility of its derivatives, makes this compound a valuable starting material for the development of new therapeutic agents.
Application in Drug Discovery
Derivatives of the 1,2,3-triazole scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the 4-position of the 1-methyl-1H-1,2,3-triazole core via reactions like the Suzuki-Miyaura coupling allows for the synthesis of 1-methyl-4-aryl-1H-1,2,3-triazoles. These compounds are of particular interest as potential anticancer agents, with studies on analogous compounds suggesting mechanisms of action that include induction of apoptosis and cell cycle arrest.[2]
Key Synthetic Applications
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the triazole and an aryl or heteroaryl group, is a particularly powerful tool in this context.[3] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.
A generalized scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol is a generalized method adapted from established procedures for the Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles and other bromo-heterocycles.[3][4][5] Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)[3][5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 135 °C) for a shorter duration (e.g., 40 minutes).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1-methyl-4-aryl-1H-1,2,3-triazole.
Data Presentation
The following table summarizes typical reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reported data for similar halo-triazole couplings.[7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 85-95 |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 4 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 70-80 |
Biological Activity and Potential Signaling Pathways
While specific biological data for derivatives of this compound are not extensively reported, numerous studies on structurally related 1,2,3-triazole derivatives highlight their potential as anticancer agents. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][8]
For instance, certain 1,2,3-triazole derivatives have been found to arrest the cell cycle at the G1 or G2 phase.[2][8] The proposed mechanism for their anticancer activity often involves the modulation of key signaling pathways implicated in cancer progression.
The table below presents IC₅₀ values for various 1,2,3-triazole derivatives against different cancer cell lines, illustrating the potential potency of this class of compounds. It is important to note that these compounds are not directly synthesized from this compound but serve as representative examples of the bioactivity of the 1,2,3-triazole scaffold.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-coumarin hybrid | A549 (Lung) | 2.97 | [2] |
| 1,2,3-Triazole-chalcone hybrid | A549 (Lung) | 8.67 | [2] |
| 1,2,3-Triazole-etodolac hybrid | A549 (Lung) | 3.29 | [2] |
| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [1] |
| 1,2,3-Triazole linked tetrahydrocurcumin | HCT-116 (Colon) | 1.09 | [8] |
Conclusion
This compound is a valuable and synthetically versatile building block for the creation of diverse libraries of 1,2,3-triazole derivatives. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to novel 1-methyl-4-aryl-1H-1,2,3-triazoles. The extensive body of research on the biological activities of the 1,2,3-triazole scaffold, particularly in the area of oncology, strongly suggests that derivatives of this compound are promising candidates for further investigation in drug discovery programs. The provided protocols and data serve as a foundation for researchers to explore the potential of this important heterocyclic compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere and its ability to engage in hydrogen bonding and dipole interactions. The functionalization of the 1-methyl-1H-1,2,3-triazole core at the 4-position via Suzuki coupling with various boronic acids opens a pathway to novel compound libraries for drug discovery and development.
This document provides detailed application notes and generalized protocols for the Suzuki coupling reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with a range of aryl- and heteroarylboronic acids. While specific literature on this exact substrate is limited, the protocols herein are based on established methodologies for structurally similar bromo-substituted heterocycles and serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (this compound) with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
General Protocol 1: Standard Conditions
This protocol is a versatile starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-1,2,3-triazole.
General Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, Pd(OAc)₂) (2-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃) (3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 10-40 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in General Protocol 1.
Data Presentation: Reaction Condition Screening
Successful Suzuki couplings of bromo-heterocycles are highly dependent on the choice of catalyst, base, and solvent. The following tables summarize common conditions that have been effective for similar substrates and can serve as a starting point for the optimization of reactions with this compound.
Table 1: Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2 - 10 | A versatile and commonly used catalyst. |
| PdCl₂(dppf) | None | 2 - 5 | Often effective for a broad range of substrates. |
| Pd(OAc)₂ | PCy₃ | 2 - 5 | Good for electron-rich and sterically hindered substrates. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 5 | Highly active catalyst system. |
| XPhos Pd G2/G3 | None | 1 - 5 | Buchwald precatalysts, excellent for challenging couplings. |
| CataCXium A Pd G3 | None | 1 - 3 | Effective for couplings with unprotected ortho-anilines. |
Table 2: Bases
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2 - 3 | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Strong | 1.3 - 3 | Highly effective, particularly for less reactive substrates. |
| K₃PO₄ | Strong | 2 - 3 | A strong, non-nucleophilic base, often used in anhydrous conditions. |
| Na₂CO₃ | Moderate | 2 | Frequently used in aqueous dioxane. |
| K₂HPO₄·3H₂O | Mild | 3 | Can be effective in specific cases. |
Table 3: Solvents
| Solvent | Polarity | Typical Reaction Temperature (°C) | Notes |
| 1,4-Dioxane/H₂O | Polar aprotic/protic | 80 - 110 | A very common and effective solvent system. |
| Toluene | Nonpolar | 80 - 110 | Good for anhydrous reactions. |
| Dimethylformamide (DMF) | Polar aprotic | 100 - 140 | High boiling point allows for higher reaction temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic | 60 - 80 | Lower boiling point, suitable for more reactive substrates. |
| Methanol (MeOH) | Polar protic | 60 - 90 | Can be effective with specific catalyst/base combinations. |
Experimental Workflow
The general workflow for developing a successful Suzuki coupling reaction with this compound is outlined below.
Caption: A generalized workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By systematically screening catalysts, bases, and solvents, researchers can develop robust and high-yielding protocols for the synthesis of a diverse range of 4-aryl-1-methyl-1H-1,2,3-triazoles. The information and protocols provided in this document serve as a comprehensive guide for scientists in the field of drug discovery and organic synthesis to facilitate the development of novel chemical entities based on the 1,2,3-triazole scaffold.
Synthesis of Bioactive Molecules Using 4-Bromo-1-methyl-1H-1,2,3-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-Bromo-1-methyl-1H-1,2,3-triazole as a key building block. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The bromo-substituted triazole serves as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions, for the generation of diverse molecular libraries for drug discovery.
Introduction
This compound is a valuable heterocyclic intermediate in organic synthesis and medicinal chemistry.[1][2] Its utility lies in the reactive carbon-bromine bond, which allows for the introduction of various aryl and heteroaryl substituents through transition metal-catalyzed cross-coupling reactions.[3][4] This enables the construction of polysubstituted 1,2,3-triazoles, a class of compounds known for a wide range of biological activities.[5][6][7]
One of the most powerful applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the triazole ring and a variety of boronic acids or their esters, leading to the synthesis of 1-methyl-4-aryl-1H-1,2,3-triazoles.[3][4]
Application: Synthesis of Src Kinase Inhibitors
A significant application of 1,4-disubstituted 1,2,3-triazoles is their role as inhibitors of proto-oncogene tyrosine-protein kinase Src.[8][9] Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][10][11] Dysregulation of Src kinase activity is implicated in the development and progression of various cancers.[12] Therefore, inhibitors of Src are of significant interest as potential anti-cancer therapeutics.[13] The 1,2,3-triazole core can act as a scaffold to position aryl moieties that interact with the ATP-binding site of the kinase.[8]
Signaling Pathway of Src Kinase
The following diagram illustrates the central role of Src kinase in cellular signaling pathways that regulate cell growth and proliferation.
Experimental Protocols
The following section provides a general workflow and a detailed protocol for the synthesis of 1-methyl-4-aryl-1H-1,2,3-triazoles via a Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The synthesis of 1-methyl-4-aryl-1H-1,2,3-triazoles from this compound and an arylboronic acid follows a straightforward workflow.
References
- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 2. uniprot.org [uniprot.org]
- 3. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
Application Notes and Protocols: 4-Bromo-1-methyl-1H-1,2,3-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-1H-1,2,3-triazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability, hydrogen bonding capability, and dipole moment, making it a valuable component in the design of novel therapeutic agents. The presence of a bromine atom at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed experimental protocols for its synthesis and use in the development of potential drug candidates.
Key Applications in Medicinal Chemistry
The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have shown promise in several therapeutic areas:
-
Anticancer Agents: Triazole derivatives have been extensively studied for their anticancer properties. They have been shown to inhibit various cancer cell lines by targeting crucial signaling pathways. For instance, certain 1,2,3-triazole-containing chalcone derivatives have demonstrated potent activity against lung cancer cells, with the bromo group being essential for their activity.[2]
-
Antimicrobial Agents: The triazole nucleus is a core component of many antifungal and antibacterial drugs. Derivatives of 4-bromo-1,2,3-triazole have been synthesized and evaluated for their efficacy against a range of microbial pathogens. Studies have shown that 4-substituted 1,2,3-triazoles can exhibit significant antibacterial activity.
-
Enzyme Inhibitors: The unique structural features of the 1,2,3-triazole ring allow it to act as a bioisostere for other functional groups and to interact with the active sites of various enzymes. This has led to the development of triazole-based inhibitors for targets such as the BET bromodomain and the Wnt/β-catenin signaling pathway.
Quantitative Biological Data of 4-Bromo-1,2,3-triazole Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, as it is primarily a synthetic intermediate, the following tables summarize the biological activities of various structurally related bromo- and methyl-substituted 1,2,3-triazole derivatives.
Table 1: Anticancer Activity of 4-Bromo/Methyl-1,2,3-triazole Derivatives (IC50 values in µM)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-containing chalcone derivative (with bromo group) | A549 (Lung Cancer) | 8.67 | [2] |
| 1,2,3-Triazole-containing chalcone derivative (with bromo group) | A549 (Lung Cancer) | 9.74 | [2] |
| Quinazolinone-1,2,3-triazole hybrid (2-bromo substituted) | MCF-7 (Breast Cancer) | 11.23 | [3] |
| Di-arylated 1,2,4-triazole derivative (4q) | MCF-7 (Breast Cancer) | 4.8 | [4] |
| Di-arylated 1,2,4-triazole derivative (4t) | MCF-7 (Breast Cancer) | 5.2 | [4] |
| 1,2,3-triazole-dipyridothiazine hybrid (with p-chlorobenzyl) | Caco-2 (Colorectal) | 0.25 | [5] |
| 1,2,3-triazole-dipyridothiazine hybrid (with p-chlorobenzyl) | A549 (Lung Cancer) | 0.25 | [5] |
Table 2: Antimicrobial Activity of 4-Bromo/Methyl-1,2,3-triazole Derivatives (MIC values in µg/mL)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Substituted 1,2,3-triazole-coumarin conjugate | Enterococcus faecalis | 12.5 - 50 | [6] |
| 4-Amino-1,2,4-triazole derivative (4-bromo substituted) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | Good activity | [7] |
| Di-arylated 1,2,4-triazole derivative | S. aureus, S. pyogenes | 0.132 - 0.264 mM | [7] |
| 2-bromo phenyl substituted 1,2,3-triazole derivative | E. faecalis | 0.036 | [8] |
Signaling Pathways and Mechanisms of Action
Inhibition of the Wnt/β-catenin Signaling Pathway
Certain triazole-based compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][9][10][11] These inhibitors can promote the degradation of β-catenin, a key transcriptional coactivator in this pathway, thereby suppressing the expression of Wnt target genes involved in cell proliferation and survival.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a triazole derivative.
Inhibition of BET Bromodomains
Derivatives of 1,2,3-triazoles have been developed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[12][13][14] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in transcriptional activation of oncogenes like c-MYC. By mimicking the acetylated lysine, these triazole-based inhibitors can displace BET proteins from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects.
Caption: Mechanism of BET bromodomain inhibition by a triazole derivative.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 1-methyl-4,5-dibromo-1H-1,2,3-triazole.
Materials:
-
1-methyl-4,5-dibromo-1H-1,2,3-triazole
-
Tetrahydrofuran (THF), anhydrous
-
Isopropylmagnesium chloride solution (2.0 M in THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 1-methyl-4,5-dibromo-1H-1,2,3-triazole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C using a suitable cooling bath.
-
Slowly add the isopropylmagnesium chloride solution dropwise to the cooled solution while stirring. Maintain the temperature below -5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C for a specified time (monitor by TLC or LC-MS for completion).
-
Quench the reaction by slowly adding hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with MTBE.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Crystallize the crude product from a suitable solvent system (e.g., by cooling the concentrated MTBE solution) to obtain the purified this compound.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[15][16][17]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized triazole compounds dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control. A known anticancer drug (e.g., doxorubicin) can be used as a positive control.
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against various microorganisms.[18][19][20]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized triazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only). A known antibiotic or antifungal can be used as a reference standard.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer and antimicrobial properties. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutic agents targeting various diseases. The provided protocols offer a foundation for researchers to synthesize and evaluate new compounds based on this promising heterocyclic core.
References
- 1. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematically Mitigating the p38α Activity of Triazole-based BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. microbiologyjournal.org [microbiologyjournal.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-bromo-1-methyl-1H-1,2,3-triazole, a key transformation for the synthesis of various 1,3-dialkyl-4-bromo-1,2,3-triazolium salts. These salts are valuable intermediates in organic synthesis and drug development, serving as precursors for N-heterocyclic carbenes (NHCs), ionic liquids, and biologically active compounds.
Introduction
The N-alkylation of 1-substituted-1,2,3-triazoles is a fundamental method for the preparation of 1,3-disubstituted-1,2,3-triazolium salts. This process, also known as quaternization, involves the reaction of the triazole with an alkylating agent, leading to the formation of a positively charged triazolium cation with a corresponding counter-anion. The choice of alkylating agent and reaction conditions can be tuned to achieve desired products in high yields. Structurally complex 1,2,3-triazolium salts can be readily prepared from the corresponding 1,2,3-triazoles using alkyl halides, tosylates, trifluoromethanesulfonates, or trialkyloxonium salts.[1]
This document outlines two general protocols for the N-alkylation of this compound with different alkylating agents.
General Reaction Scheme
The N-alkylation of this compound proceeds via the attack of the N3 nitrogen atom on the electrophilic carbon of the alkylating agent (R-X). This results in the formation of a 4-bromo-1,3-dialkyl-1,2,3-triazolium salt.
Caption: General reaction for N-alkylation.
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes the N-alkylation of this compound using common alkylating agents such as alkyl iodides or bromides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of triazole).
-
Add the alkyl halide (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux (40-82°C) for 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
If no precipitate forms, remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to afford the pure 4-bromo-1,3-dialkyl-1,2,3-triazolium salt.
Protocol 2: N-Alkylation using Alkyl Triflates or Tosylates
This protocol is suitable for less reactive alkylating agents or when a non-coordinating counter-anion is desired.
Materials:
-
This compound
-
Alkyl triflate (e.g., methyl triflate) or alkyl tosylate (e.g., ethyl tosylate)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of triazole).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the alkyl triflate or tosylate (1.05 - 1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired 4-bromo-1,3-dialkyl-1,2,3-triazolium salt.
Data Presentation
The following table summarizes expected outcomes for the N-alkylation of this compound with various alkylating agents based on general principles of triazole alkylation. Actual yields may vary depending on specific reaction conditions and purification methods.
| Entry | Alkylating Agent (R-X) | Solvent | Temperature (°C) | Time (h) | Expected Product | Counter-ion (X⁻) |
| 1 | Methyl Iodide (CH₃I) | Acetonitrile | Reflux | 24 | 4-Bromo-1,3-dimethyl-1,2,3-triazolium | I⁻ |
| 2 | Ethyl Bromide (C₂H₅Br) | Acetonitrile | Reflux | 48 | 4-Bromo-1-ethyl-3-methyl-1,2,3-triazolium | Br⁻ |
| 3 | Benzyl Bromide (BnBr) | Acetonitrile | 60 | 12 | 1-Benzyl-4-bromo-3-methyl-1,2,3-triazolium | Br⁻ |
| 4 | Methyl Triflate (MeOTf) | Dichloromethane | 0 to RT | 12 | 4-Bromo-1,3-dimethyl-1,2,3-triazolium | OTf⁻ |
| 5 | Ethyl Tosylate (EtOTs) | Dichloromethane | RT | 24 | 4-Bromo-1-ethyl-3-methyl-1,2,3-triazolium | OTs⁻ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-alkylation, workup, and purification of 4-bromo-1,3-dialkyl-1,2,3-triazolium salts.
Caption: General experimental workflow.
Safety Precautions
-
Alkylating agents such as methyl iodide and methyl triflate are toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are required for these reactions; ensure proper handling techniques to avoid moisture contamination.
-
Reactions under an inert atmosphere are recommended to prevent side reactions.
References
Application Notes and Protocols: 4-Bromo-1-methyl-1H-1,2,3-triazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-1-methyl-1H-1,2,3-triazole as a versatile building block in the synthesis of novel agrochemicals. The 1,2,3-triazole scaffold is a well-established pharmacophore in numerous bioactive molecules, and its derivatives have shown significant potential as fungicides, herbicides, and insecticides.[1][2] This document details a representative synthetic protocol for the preparation of a 4-aryl-1-methyl-1H-1,2,3-triazole derivative, a class of compounds with demonstrated agrochemical potential.
Introduction
The 1,2,3-triazole moiety is a key structural feature in a variety of agrochemicals due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions. The functionalization of the triazole ring allows for the fine-tuning of a compound's biological activity and spectrum. This compound serves as an excellent starting material for introducing diverse substituents at the 4-position, primarily through cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the exploration of a wide chemical space in the quest for new and effective crop protection agents.
Synthesis of a Representative Agrochemical Intermediate: 4-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole
A common and highly effective method for the arylation of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the triazole ring and an aryl group, a key step in the synthesis of many potential agrochemicals.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 6.17 mmol), 4-chlorophenylboronic acid (1.15 g, 7.41 mmol), and potassium carbonate (2.56 g, 18.51 mmol).
-
Add a solvent mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.07 g, 0.31 mmol) and triphenylphosphine (0.32 g, 1.23 mmol).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product, 4-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 4-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (6.17 mmol) |
| 4-Chlorophenylboronic acid | 1.15 g (7.41 mmol) |
| Catalyst | |
| Palladium(II) acetate | 0.07 g (5 mol%) |
| Triphenylphosphine | 0.32 g (20 mol%) |
| Base | |
| Potassium carbonate | 2.56 g (3.0 equiv) |
| Reaction Conditions | |
| Solvent | Toluene/Ethanol/Water (3:1:1) |
| Temperature | Reflux (90-100 °C) |
| Reaction Time | 12 hours |
| Product | |
| Product Name | 4-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole |
| Expected Yield | ~85% |
| Appearance | White to off-white solid |
Potential Agrochemical Applications and Biological Activity
Derivatives of 4-aryl-1-methyl-1H-1,2,3-triazole have shown promise as fungicides. The proposed mechanism of action for many triazole fungicides involves the inhibition of sterol biosynthesis in fungi, specifically the enzyme lanosterol 14α-demethylase (CYP51). This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death.
Hypothetical Fungicidal Activity Data
The following table presents hypothetical EC₅₀ (half maximal effective concentration) values for the representative compound against a panel of common plant pathogenic fungi, based on data for structurally similar compounds found in the literature.
| Fungal Species | Pathogen Type | Common Disease | Hypothetical EC₅₀ (µg/mL) |
| Botrytis cinerea | Ascomycete | Gray mold | 1.5 |
| Fusarium graminearum | Ascomycete | Fusarium head blight | 2.1 |
| Rhizoctonia solani | Basidiomycete | Sheath blight | 0.8 |
| Sclerotinia sclerotiorum | Ascomycete | White mold | 1.2 |
Visualizations
Synthetic Workflow
Caption: General experimental workflow for the synthesis of 4-aryl-1-methyl-1H-1,2,3-triazoles.
Proposed Mechanism of Action for Triazole Fungicides
Caption: Inhibition of ergosterol biosynthesis by a hypothetical triazole fungicide.
References
The Role of 4-Bromo-1-methyl-1H-1,2,3-triazole in Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-1-methyl-1H-1,2,3-triazole is a versatile heterocyclic compound that has garnered significant interest in the field of materials science. Its unique structural features, including the presence of a reactive bromine atom and the stable triazole ring, make it an invaluable building block for the synthesis of functional polymers and advanced materials. The triazole moiety, often incorporated via highly efficient "click" chemistry, imparts desirable properties such as thermal stability, chemical resistance, and strong dipole moments to the resulting materials. The bromo-functionality further expands its utility, serving as a handle for post-polymerization modifications and the introduction of diverse functional groups.
This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its role as a synthetic intermediate for creating novel functional materials.
Application Notes
The primary application of this compound in materials science is as a precursor for the synthesis of more complex, functionalized triazole derivatives that can be used as monomers or cross-linking agents in polymerization reactions. The bromo-substituent is key to its versatility, allowing for a range of subsequent chemical transformations.
Key Applications:
-
Synthesis of Poly-substituted Triazoles: The bromine atom on the triazole ring can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of substituents. This allows for the fine-tuning of the electronic and physical properties of the resulting triazole-containing materials.[1]
-
Monomer Synthesis for Functional Polymers: By modifying the bromo-group, this compound can be converted into functional monomers. For example, the introduction of polymerizable groups like vinyl or acrylate moieties would enable its incorporation into polymer backbones, leading to materials with tailored properties.
-
Post-Polymerization Modification: The bromo-group can serve as a reactive site for the post-functionalization of polymers. This approach allows for the introduction of specific functionalities onto a pre-formed polymer chain, offering a high degree of control over the final material properties.
Logical Workflow for Material Synthesis:
The general workflow for utilizing this compound in materials synthesis involves its initial synthesis, followed by functionalization and subsequent polymerization or modification.
Caption: General workflow for the utilization of this compound in materials synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-methyl-4,5-dibromo-1H-1,2,3-triazole.
Materials:
-
1-methyl-4,5-dibromo-1H-1,2,3-triazole
-
Tetrahydrofuran (THF), anhydrous
-
Isopropylmagnesium chloride (2.0 M in THF)
-
Hydrochloric acid (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10 °C using a cooling bath.
-
Slowly add 4.77 mL (9.55 mmol) of 2.0 M isopropylmagnesium chloride in THF to the cooled solution.
-
Allow the reaction to proceed to completion (monitoring by TLC is recommended).
-
Quench the reaction by the slow addition of 15 mL of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 20 mL of MTBE.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to a volume of approximately 5 mL.
-
Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum at 40 °C.
Expected Yield: Approximately 1.55 g (90% yield) of this compound.[2]
Quantitative Data Summary:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 1-methyl-4,5-dibromo-1H-1,2,3-triazole | 240.89 | 2.0 | 8.30 |
| Isopropylmagnesium chloride | - | - | 9.55 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 161.99 | 1.55 | 90 |
Protocol 2: General Procedure for Suzuki Cross-Coupling of this compound
This protocol provides a general method for the functionalization of this compound via a Suzuki cross-coupling reaction, which can be adapted for various boronic acids to introduce different functionalities.[1]
Materials:
-
This compound
-
Aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., DMF, Toluene/Water mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the appropriate solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1-methyl-1H-1,2,3-triazole.
Conceptual Diagram of Suzuki Coupling:
Caption: Suzuki coupling of this compound to yield a functionalized product.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of materials science. Its utility stems from the combination of the stable, functional 1,2,3-triazole ring and the reactive bromo-substituent. The ability to readily modify this bromo-group through established synthetic methodologies like the Suzuki cross-coupling opens up a vast chemical space for the design and synthesis of novel functional polymers and advanced materials with tailored properties for a wide range of applications. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own materials development endeavors.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, materials science, and agrochemicals, valued for its metabolic stability, hydrogen bonding capabilities, and role as a bioisostere. The functionalization of this core structure is crucial for the development of novel compounds with tailored properties. 4-Bromo-1-methyl-1H-1,2,3-triazole is a key building block that allows for the introduction of a wide range of substituents at the 4-position through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and generalized protocols for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions. While specific literature examples for all these reactions on this exact substrate are limited, the provided protocols are based on established methodologies for structurally similar halo-triazoles and other halo-heterocycles, offering a robust starting point for reaction optimization.
General Experimental Workflow
The following diagram illustrates a general workflow for the palladium-catalyzed functionalization of this compound.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.
General Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | [yield not specified] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | [yield not specified] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 16 | [yield not specified] |
| Note: Yields are representative for similar halo-heterocycle couplings and require optimization for this compound. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 4-alkynyl-1-methyl-1H-1,2,3-triazoles.
General Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine). Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) if it is not used as the solvent. Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-80 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 12 | [yield not specified] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (3/6) | - | Et₃N (3) | MeCN | 110 | 6 | [yield not specified] |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3) | DMF | 60 | 18 | [yield not specified] |
| Note: Yields are based on protocols for similar bromo-heterocycles and require optimization. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-1-methyl-1H-1,2,3-triazole derivatives through the coupling of this compound with primary or secondary amines.
General Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS; 1.2-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 16 | [yield not specified] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | [yield not specified] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | LiHMDS (1.8) | THF | 80 | 12 | [yield not specified] |
| Note: Yields are representative for similar halo-heterocycle couplings and require optimization. |
Stille Coupling
The Stille coupling provides a method for C-C bond formation by reacting this compound with an organostannane reagent.
General Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.5 equiv.) in an anhydrous, degassed solvent (e.g., DMF, toluene, or THF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like P(o-tol)₃; 2-5 mol%). In some cases, a copper(I) co-catalyst or a lithium chloride additive may be beneficial.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water, saturated aqueous KF solution (to remove tin byproducts), and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | [yield not specified] | | 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | LiCl (2 equiv.) | DMF | 80 | 12 | [yield not specified] | | 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃/P(furyl)₃ (2/4) | CuI (10 mol%) | NMP | 100 | 6 | [yield not specified] | Note: Yields are representative for Stille couplings on similar substrates and require optimization.
Disclaimer
The experimental protocols and data presented in these application notes are intended as a guide for trained professionals. These reactions involve potentially hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates to achieve desired outcomes. It is highly recommended to consult relevant literature for the most up-to-date and specific procedures.
Application Notes and Protocols: 4-Bromo-1-methyl-1H-1,2,3-triazole in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and chemical biology, lauded for its stability, rigidity, and capacity for hydrogen bonding.[1] Its synthesis, often achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has made it a popular linker in bioconjugation and drug development.[2][3] 4-Bromo-1-methyl-1H-1,2,3-triazole emerges not as a direct conjugation agent, but as a versatile and stable synthetic intermediate.[4] While direct protocols for its application in bioconjugation are not extensively documented, its chemical structure offers significant potential.
The carbon-bromine bond on the triazole ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[5][6] This allows for the precise, covalent linkage of the triazole scaffold to biomolecules that have been pre-functionalized with compatible partners like boronic acids, terminal alkynes, or alkenes. This two-step strategy enables the stable incorporation of a triazole linker, which can be further functionalized or serve as a core component of a therapeutic or diagnostic agent.
These notes provide an overview of the potential applications of this compound as a precursor in bioconjugation, complete with hypothetical protocols based on established palladium-catalyzed cross-coupling methodologies adapted for biological systems.
Physicochemical and Reactivity Data
| Property | Value | Reference |
| Molecular Formula | C₃H₄BrN₃ | [7] |
| Molecular Weight | 161.99 g/mol | [7] |
| CAS Number | 13273-53-5 | [7] |
| Appearance | Not specified (typically solid) | - |
| Reactivity | Substrate for Pd-catalyzed cross-coupling | [5] |
| Solubility | Soluble in organic solvents like DMF | [5] |
Core Application: A Stable Scaffold for Palladium-Catalyzed Bioconjugation
The primary role of this compound in a bioconjugation workflow is to serve as a stable chemical entity that can be coupled to a biomolecule of interest (e.g., protein, peptide, or nucleic acid) through a palladium-catalyzed reaction. This requires the biomolecule to be pre-functionalized with a suitable reaction partner.
Caption: General workflow for bioconjugation using this compound.
Experimental Protocols
Note: These are generalized, hypothetical protocols. Researchers must optimize conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) for each specific biomolecule and application. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation, and aqueous buffers should be degassed.
Protocol 1: Suzuki Coupling for Bioconjugation
This protocol describes the coupling of this compound with a biomolecule functionalized with a boronic acid or pinacol ester.
Caption: Workflow for Suzuki-mediated bioconjugation.
Materials:
-
Biomolecule functionalized with boronic acid (Bio-B(OH)₂)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Water-soluble phosphine ligand (e.g., TPPTS, SPhos)
-
Degassed aqueous buffer (e.g., phosphate, borate buffer, pH 7.5-9.0)
-
Organic co-solvent (e.g., DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Purification system (e.g., SEC, dialysis)
Methodology:
-
Biomolecule Preparation: Dissolve the boronic acid-functionalized biomolecule in the degassed aqueous buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: In a separate vial, prepare a stock solution of this compound (10-50 molar excess relative to the biomolecule), the palladium catalyst (e.g., 50-200 µM), and the ligand (2-4 equivalents per Pd) in a minimal amount of organic co-solvent.
-
Reaction Initiation: Under an inert atmosphere, add the reagent stock solution to the biomolecule solution. The final concentration of the organic co-solvent should be kept as low as possible (ideally <20% v/v) to maintain protein stability.
-
Incubation: Gently agitate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for 2 to 12 hours. Monitor the reaction progress if possible (e.g., by LC-MS analysis of a small aliquot).
-
Purification: Upon completion, purify the resulting bioconjugate using a suitable method like size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis to remove the unreacted small molecules, catalyst, and ligand.
-
Analysis: Characterize the purified bioconjugate using techniques such as SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and HPLC to confirm successful conjugation and determine the degree of labeling.
Protocol 2: Sonogashira Coupling for Bioconjugation
This protocol outlines the coupling of this compound with a biomolecule containing a terminal alkyne. This reaction is particularly useful due to the bioorthogonality of the alkyne group.
Caption: Workflow for Sonogashira-mediated bioconjugation.
Materials:
-
Biomolecule functionalized with a terminal alkyne (Bio-C≡CH)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
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Water-soluble phosphine ligand (e.g., THPTA)
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Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)
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Degassed aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0)
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Organic co-solvent (e.g., DMF, DMSO)
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Mild, non-nucleophilic base (e.g., an amine base like DIEA)
Methodology:
-
Biomolecule Preparation: Dissolve the alkyne-modified biomolecule in degassed buffer.
-
Reagent Preparation: Prepare a stock solution containing this compound (10-50 molar excess), the palladium catalyst, the ligand, and the copper(I) source in an organic co-solvent.
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Reaction Initiation: Add the reagent stock and a mild base to the biomolecule solution under an inert atmosphere.
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Incubation: Allow the reaction to proceed at room temperature for 1 to 6 hours. The mild conditions are a key advantage of the Sonogashira reaction.[4][8]
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Purification: Purify the bioconjugate to remove all small-molecule reagents.
-
Analysis: Characterize the final product to verify the conjugation.
Protocol 3: Heck Coupling for Bioconjugation
This protocol describes the coupling of this compound with an alkene-modified biomolecule.
Caption: Workflow for Heck-mediated bioconjugation.
Materials:
-
Biomolecule functionalized with an alkene (e.g., via an acrylamide moiety)
-
This compound
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Palladium catalyst (e.g., Pd(OAc)₂)
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Phosphine ligand
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Non-nucleophilic organic base (e.g., DIEA, N-methylmorpholine)
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Degassed aqueous buffer (pH 7.5-8.5)
-
Organic co-solvent
Methodology:
-
Biomolecule Preparation: Dissolve the alkene-containing biomolecule in degassed buffer.
-
Reagent Preparation: Prepare a stock solution of the this compound, palladium catalyst, and ligand in the co-solvent.
-
Reaction Initiation: Combine the biomolecule solution, the reagent stock, and the base under an inert atmosphere.
-
Incubation: The Heck reaction often requires slightly elevated temperatures.[6][9] Incubate the mixture at 37-50°C for 4 to 18 hours, ensuring the biomolecule remains stable at the chosen temperature.
-
Purification: After the reaction, purify the bioconjugate.
-
Analysis: Perform a full analysis to confirm the structure and purity of the final bioconjugate.
Conclusion
This compound is a promising, though not yet widely applied, tool for bioconjugation. Its utility lies in its capacity to act as a stable precursor for palladium-catalyzed cross-coupling reactions. This allows for the covalent attachment of the triazole scaffold to pre-functionalized biomolecules under relatively mild conditions. The protocols and workflows described here provide a conceptual framework for researchers to explore the potential of this versatile building block in the development of novel bioconjugates for therapeutic and diagnostic applications. Successful implementation will depend on careful optimization of reaction conditions to suit the specific biomolecule and desired outcome.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Bromo-1-methyl-1H-1,2,3-triazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the selective monodebromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole using a Grignard reagent.
Question: My reaction yield is significantly lower than the reported 90%. What are the potential causes and how can I improve it?
Answer:
Low yield can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Ensure the Grignard reagent was added slowly at the recommended low temperature (-10°C) to maintain control over the reaction.[1] After addition, allow the reaction to stir for a sufficient amount of time. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
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-
Degradation of Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.
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Solution: Use anhydrous solvents (like dry THF) and ensure your glassware is thoroughly dried.[1] It is also recommended to use freshly titrated or newly purchased Grignard reagent to ensure its activity.
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Suboptimal Temperature Control: The reaction is temperature-sensitive.
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Solution: Maintain a constant temperature of -10°C during the addition of the Grignard reagent.[1] Fluctuations in temperature can lead to side reactions and reduced yield.
-
-
Inefficient Extraction: The product may be lost during the workup process.
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Solution: Perform multiple extractions (at least 2-3 times) with a suitable organic solvent like methyl tert-butyl ether to ensure all the product is recovered from the aqueous layer.[1] Combine the organic layers for drying and concentration.
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Question: I am observing the formation of 1-methyl-1H-1,2,3-triazole (fully debrominated product) in my reaction mixture. How can I prevent this?
Answer:
The formation of the fully debrominated product indicates an over-reaction with the Grignard reagent. To minimize this side product:
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Stoichiometry of Grignard Reagent: The amount of Grignard reagent is critical.
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Reaction Temperature: Higher temperatures can favor the second debromination.
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Solution: Maintain the reaction temperature strictly at or below -10°C during the addition and for a period afterward.[1]
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Question: My final product is impure after crystallization. What are the likely impurities and how can I improve the purity?
Answer:
Common impurities include the starting material (1-methyl-4,5-dibromo-1H-1,2,3-triazole) and the over-reacted product (1-methyl-1H-1,2,3-triazole).
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Recrystallization: This is an effective method for purification.
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Solution: After concentrating the organic phase, ensure the volume is reduced sufficiently to induce crystallization upon cooling to 0-5°C.[1] If the product crashes out too quickly, it may trap impurities. You can try a slow recrystallization by dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly.
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-
Column Chromatography: For very impure samples, column chromatography can be used.
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Solution: Use silica gel and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities. The polarity of the components generally follows this order (from less polar to more polar): 1-methyl-1H-1,2,3-triazole < this compound < 1-methyl-4,5-dibromo-1H-1,2,3-triazole.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most commonly cited method is the selective monodebromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole using a Grignard reagent, such as isopropylmagnesium chloride, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.[1][2]
Q2: Why is a low temperature (-10°C) required for this reaction?
Maintaining a low temperature is crucial for controlling the selectivity of the reaction.[1] It helps to prevent the exothermic reaction from getting out of control and minimizes the formation of the fully debrominated side product, 1-methyl-1H-1,2,3-triazole.
Q3: Are there alternative reagents to isopropylmagnesium chloride?
Yes, a patent describes the use of an isopropylmagnesium chloride-lithium chloride composite.[2] This reagent can sometimes offer improved reactivity and selectivity in Grignard reactions.
Q4: Can I use other brominating agents to directly brominate 1-methyl-1H-1,2,3-triazole?
While direct bromination of some triazole rings is possible using reagents like N-bromosuccinimide (NBS), achieving regioselectivity to obtain only the 4-bromo isomer can be challenging and may result in a mixture of products.[3][4][5] The selective debromination of a dibrominated precursor is often a more controlled and higher-yielding approach.
Q5: What is the role of quenching with hydrochloric acid?
Quenching the reaction with an acid like hydrochloric acid serves to neutralize any unreacted Grignard reagent and to protonate the magnesium salt of the triazole product, making it soluble in the organic phase for extraction.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 1-methyl-4,5-dibromo-1H-1,2,3-triazole | 1-substituted-4,5-dibromo-1H-1,2,3-triazole |
| Reagent | 2.0 M Isopropylmagnesium chloride in THF | 1.3 M Isopropylmagnesium chloride-lithium chloride composite in THF |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | -10°C | 0°C to -30°C |
| Quenching Agent | Hydrochloric acid | Not explicitly stated, but acidic workup is implied |
| Extraction Solvent | Methyl tert-butyl ether | Organic solvent |
| Purification | Crystallization at 0-5°C | Crystallization |
| Reported Yield | 90% | 90-99% |
| Reference | [1] | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (based on Condition 1)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt bath).
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Grignard Addition: Slowly add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not rise above -5°C.
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Reaction Monitoring: Stir the reaction mixture at -10°C for 1-2 hours. The progress of the reaction can be monitored by TLC.
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of 15 mL of 1 M hydrochloric acid while maintaining cooling.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methyl tert-butyl ether (3 x 20 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.
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Crystallization and Isolation: Cool the concentrated solution to 0-5°C to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40°C to obtain this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]
- 2. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: 4-Bromo-1-methyl-1H-1,2,3-triazole Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-1-methyl-1H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures.[1] | - Try a different solvent or a mixture of solvents. Common solvents for triazole recrystallization include ethanol, acetonitrile, acetone, and isopropyl alcohol.[2] - Use the minimum amount of hot solvent required to dissolve the compound.[1] - Concentrate the mother liquor and attempt a second crystallization to recover more product.[1] |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound may be lower than the boiling point of the solvent.[1] The solution is cooling too quickly.[1] | - Select a lower-boiling point solvent for recrystallization. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature.[1] |
| Colored Impurities in Final Product | Residual starting materials or byproducts from the synthesis. | - Recrystallization with the addition of a small amount of activated carbon can sometimes remove colored impurities. Use with caution as it may adsorb the desired product.[1] - If recrystallization is ineffective, consider purification by column chromatography. |
| Poor Separation in Column Chromatography | The chosen mobile phase does not provide adequate resolution.[1] The compound is streaking on the column.[1] | - Systematically vary the solvent polarity of the mobile phase. A common mobile phase for triazole derivatives is a mixture of hexane and ethyl acetate.[4] - If using silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent to reduce streaking.[1] - Ensure the crude product is fully dissolved in a minimum amount of the mobile phase before loading onto the column.[1] |
| Compound Fails to Crystallize | The solution may be too dilute, or the solvent is too effective at dissolving the compound.[1] | - Concentrate the solution by evaporating some of the solvent under reduced pressure.[1][5] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound, if available.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most commonly reported and effective method for purifying this compound is crystallization.[5] Recrystallization from a suitable solvent can yield a product with high purity.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: A specific protocol for this compound uses methyl tert-butyl ether, where the solution is concentrated and cooled to 0-5°C to induce crystallization.[5] For similar 1,2,3-triazole derivatives, other solvents like ethanol, acetonitrile, acetone, and isopropyl alcohol have been successfully used for recrystallization.[2] The choice of solvent will depend on the specific impurities present.
Q3: My compound is not pure enough after a single crystallization. What should I do?
A3: If a single crystallization does not yield a product of sufficient purity, you can perform a second recrystallization. Alternatively, column chromatography over silica gel is a highly effective method for separating the desired product from impurities.[4][6]
Q4: How can I assess the purity of my purified this compound?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative purity analysis.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the structure and identity of the purified compound.
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is adapted from a known synthesis of this compound.[5]
-
Dissolution: Dissolve the crude this compound in a suitable solvent, such as methyl tert-butyl ether. Use the minimum amount of solvent necessary to fully dissolve the compound at room temperature or with gentle warming.
-
Concentration: If the compound was dissolved in a larger volume of solvent during the workup, concentrate the organic phase under reduced pressure.
-
Crystallization: Cool the concentrated solution to 0-5°C in an ice bath. Crystal formation should be observed.
-
Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of triazole derivatives.
-
Stationary Phase and Mobile Phase Selection: Select a suitable stationary phase, typically silica gel. The mobile phase (eluent) should be chosen based on the polarity of the compound and impurities, often determined by thin-layer chromatography (TLC) analysis. A common eluent system for triazole derivatives is a mixture of hexane and ethyl acetate.[4]
-
Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Pass the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Material | Solvent/Eluent | Temperature | Yield | Purity | Reference |
| Crystallization | Crude this compound | Methyl tert-butyl ether | 0-5°C | 90% | Not Specified | [5] |
| Recrystallization | 1,4-substituted 1,2,3-triazole derivative | Ethanol | Cooled from boiling | Not Specified | >99% (from 94.4%) | [2] |
| Column Chromatography | Crude 1,2,3-triazole derivative | Hexane:Ethyl Acetate (1:1, v/v) | Room Temperature | Not Specified | Not Specified | [4] |
Experimental Workflow Diagram
Caption: General experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scielo.br [scielo.br]
- 5. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Reactions of 4-Bromo-1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning common side products encountered in reactions involving 4-Bromo-1-methyl-1H-1,2,3-triazole. The information is presented in a question-and-answer format to directly address specific issues you may face during your experiments.
I. Synthesis of this compound
Frequently Asked Questions (FAQs)
Question 1: What are the potential isomeric impurities when synthesizing this compound?
Answer: When synthesizing this compound, the formation of regioisomers is a primary concern. Depending on the synthetic route, you may encounter the following isomeric side products:
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5-Bromo-1-methyl-1H-1,2,3-triazole: This is the most common isomeric impurity, particularly in reactions involving the methylation of 4-bromotriazole or the bromination of 1-methyl-1H-1,2,3-triazole. The ratio of 4-bromo to 5-bromo isomers can be influenced by reaction conditions such as the solvent, base, and temperature.
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4,5-Dibromo-1-methyl-1H-1,2,3-triazole: If the bromination reaction is not carefully controlled, over-bromination can lead to the formation of the dibrominated triazole.[1]
-
1-Methyl-1H-1,2,3-triazole: Incomplete bromination will result in the presence of the unreacted starting material.
Troubleshooting Workflow for Isomeric Impurities
Caption: Troubleshooting Isomeric Impurities.
II. Cross-Coupling Reactions
This compound is a versatile building block in various palladium-catalyzed cross-coupling reactions. However, several side reactions can occur, leading to reduced yields and purification challenges.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method to form carbon-carbon bonds. When using this compound, the following side products are commonly observed.
Question 2: What are the most common side products in the Suzuki coupling of this compound?
Answer: The primary side products in Suzuki coupling reactions with this compound are:
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Homocoupling Product of the Boronic Acid: This results in the formation of a biaryl (or other dimer) from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]
-
Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom.[3] This side reaction is influenced by the stability of the boronic acid, temperature, and the presence of water and base.[3][4]
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Hydrodehalogenation Product (1-methyl-1H-1,2,3-triazole): The bromine atom on the triazole is replaced by a hydrogen atom. This can be caused by various factors, including the presence of a hydride source (e.g., from the solvent or base) and certain catalyst/ligand combinations.
Quantitative Data on Side Product Formation (Illustrative)
| Side Product | Typical Yield Range (%) | Key Influencing Factors |
| Boronic Acid Homocoupling | 5 - 20% | Oxygen presence, Pd(II) precatalyst, reaction temperature |
| Protodeboronation | 5 - 30% | Boronic acid stability, temperature, water content, base strength[4] |
| Hydrodehalogenation | < 10% | Hydride source, catalyst/ligand system, temperature |
Note: These are typical ranges and can vary significantly based on specific reaction conditions.
Issue: Low yield of the desired cross-coupled product and significant formation of side products.
Caption: Troubleshooting Suzuki Coupling Reactions.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 4:1 Dioxane:Water, 5 mL). Bubble the inert gas through the solution for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired product from side products.
B. Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when boronic acids are unstable.
Question 3: What is the main side product in the Stille coupling of this compound?
Answer: The most significant side product in Stille coupling is the homocoupling of the organostannane reagent (e.g., R-Sn(Bu)₃) to form a dimer (R-R).[2] This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst. Hydrodehalogenation of the this compound can also be observed.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous and degassed DMF (5 mL).
-
Reagent Addition: Add tributyl(phenyl)stannane (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a copper(I) salt (e.g., CuI, 0.1 mmol) as a co-catalyst.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and wash with aqueous KF solution to remove tin residues, followed by a brine wash.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Question 4: What are the typical side products in the Sonogashira coupling of this compound?
Answer: The most common side product is the Glaser coupling of the terminal alkyne, leading to the formation of a symmetric 1,3-diyne. This is an oxidative homocoupling that is promoted by the copper co-catalyst in the presence of oxygen. Hydrodehalogenation of the triazole can also occur.
Issue: Formation of significant amounts of alkyne homocoupling product.
-
Solution:
-
Rigorously degas all solvents and reagents.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Consider using a copper-free Sonogashira protocol.
-
Add the terminal alkyne slowly to the reaction mixture.
-
D. Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds.
Question 5: What side reactions can occur during the Buchwald-Hartwig amination of this compound?
Answer: The primary side reaction is hydrodehalogenation of the this compound to form 1-methyl-1H-1,2,3-triazole. This can occur via β-hydride elimination from the palladium-amido intermediate.[5]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and inert gas three times.
-
Reagent Addition: Under an inert atmosphere, add aniline (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with ether, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
III. General Troubleshooting and Purification
Question 6: How can I effectively remove common side products from my reaction mixture?
Answer:
-
Column Chromatography: This is the most common and effective method for separating the desired product from side products and unreacted starting materials. The choice of eluent system is crucial for good separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities.
-
Aqueous Washes: For removing inorganic salts and water-soluble impurities. An aqueous KF wash is particularly useful for removing tin byproducts from Stille reactions.[2]
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Acid/Base Extraction: If the desired product and impurities have different acid-base properties, an acid-base extraction can be an effective purification step.
Logical Flow for Purification Strategy
Caption: General Purification Workflow.
References
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the this compound core?
There are two main approaches. The first involves the synthesis of the 1-methyl-1H-1,2,3-triazole ring followed by bromination. However, controlling the regioselectivity of bromination can be challenging. A more efficient and high-yielding method involves the selective debromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole using a Grignard reagent like isopropylmagnesium chloride, which can yield up to 90% of the desired product.[1]
Q2: What is the most common method for creating derivatives from the this compound core?
The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[2][3] This reaction is known for its high yields, mild reaction conditions, and high regioselectivity, exclusively producing the 1,4-disubstituted isomer.[4]
Q3: How can I control regioselectivity during N-alkylation of NH-1,2,3-triazoles?
The N-alkylation of NH-1,2,3-triazoles can result in a mixture of N-1 and N-2 substituted products. To achieve high regioselectivity for the N-2 position, a bromo-directing strategy can be employed. Using 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF at a low temperature (-10°C) has been shown to selectively produce 2-substituted 4-bromo-1,2,3-triazoles.[5] The bromine substituent can later be removed or used for further functionalization.[5]
Q4: Are there any metal-free alternatives to the CuAAC reaction?
Yes, metal-free click chemistry alternatives exist. For instance, a regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles can be achieved using 8-hydroxyquinoline as an organocatalyst.[6] While these methods avoid potentially toxic copper catalysts, they may require higher temperatures and longer reaction times.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in CuAAC Reaction | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). | Add a reducing agent like sodium ascorbate to the reaction mixture to regenerate Cu(I) in situ. Ensure all reagents and solvents are deoxygenated. |
| Impure Reagents: The azide or alkyne starting materials may be impure. | Purify the starting materials before use. Azides can be sensitive, so handle them with care. | |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | Common solvents for CuAAC include t-butanol/water, DMSO, and THF. Ensure your starting materials are soluble in the chosen solvent system. | |
| Low Temperature: The reaction may be too slow at room temperature. | Gentle heating (e.g., to 40-60°C) can sometimes improve the reaction rate and yield, although this may increase the risk of side reactions.[7] | |
| Mixture of Regioisomers in Cycloaddition | Thermal Huisgen Cycloaddition: Running the reaction at high temperatures without a catalyst can lead to a mixture of 1,4- and 1,5-disubstituted triazoles.[8][9] | Use a copper(I) catalyst for the CuAAC reaction to ensure the exclusive formation of the 1,4-regioisomer.[4] For the synthesis of 1,5-disubstituted triazoles, ruthenium catalysts are typically used.[10] |
| Presence of Impurities After Work-up | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Side Reactions: Unwanted side reactions may have occurred, such as the homocoupling of the alkyne (Glaser coupling). | Ensure proper exclusion of oxygen. The use of a ligand like TBTA can stabilize the Cu(I) catalyst and minimize side reactions.[2] | |
| Excess Reagents: Unreacted starting materials may be present. | Use a slight excess (e.g., 1.1-1.2 equivalents) of one reagent to ensure the complete conversion of the other. The excess reagent can be removed during purification. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.[11][12] Recrystallization can also be an effective purification method for solid products.[1] |
| Product is an Oil: The product may be a non-crystalline oil, making purification by recrystallization impossible. | Use column chromatography with a carefully selected eluent system.[11] If the product is volatile, distillation under reduced pressure may be an option. |
Data Presentation: Comparison of Yields
The following table summarizes reported yields for various reactions in the synthesis of this compound and its derivatives.
| Reaction | Product | Yield (%) | Reference |
| Selective Debromination | This compound | 90% | [1] |
| Lithiation and Quenching | 5-substituted 4-bromo-1-methoxymethyl-1H-1,2,3-triazoles | 71-93% | [13] |
| CuAAC Click Chemistry | (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole | 76% | [14] |
| CuAAC Click Chemistry | (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline | 82% | [14] |
| Suzuki-Miyaura Coupling | 1H-1,2,3-triazole analogs from a bromo-triazole precursor | 82-91% | [14] |
| Bromination of Chalcones | α-methoxy bromide derivative of a 1,2,3-triazole-based chalcone | 95% | [15] |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the high-yield synthesis of the core compound from its dibrominated precursor.
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Dissolution: Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of tetrahydrofuran (THF).
-
Cooling: Cool the solution to -10°C in an ice-salt bath.
-
Addition of Grignard Reagent: Slowly add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until completion.
-
Quenching: Quench the reaction by adding 15 mL of hydrochloric acid.
-
Extraction: Extract the reaction mixture with 20 mL of methyl tert-butyl ether.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Concentrate the organic phase under reduced pressure to approximately 5 mL.
-
Crystallization and Isolation: Cool the concentrated solution to 0-5°C to induce crystallization. Collect the crystals by filtration and dry them under vacuum at 40°C to obtain the final product.
Protocol 2: General Procedure for CuAAC Synthesis of 1,4-Disubstituted this compound Derivatives[14]
This protocol provides a general method for the "click" reaction to form derivatives.
-
Reactant Mixture: In a reaction vessel, dissolve the azide derivative (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as acetonitrile.
-
Catalyst and Base Addition: Add CuI (2.0 equivalents) and triethylamine (3.0 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A [pubs.rsc.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 15. arkat-usa.org [arkat-usa.org]
Stability of 4-Bromo-1-methyl-1H-1,2,3-triazole under acidic/basic conditions
Technical Support Center: 4-Bromo-1-methyl-1H-1,2,3-triazole
This technical support center provides guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole ring in this compound?
A1: The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle.[1][2][3][4] It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to oxidation and metabolic degradation.[1][3][5] This stability is attributed to its aromatic character, with a delocalized 6π-electron system.[1][6]
Q2: What are the most likely points of degradation for this compound under acidic or basic conditions?
A2: While the triazole ring itself is very stable, the substituents on the ring can be susceptible to reaction under certain conditions. The C-Br bond is the most likely site of reaction. Under strongly basic conditions, nucleophilic aromatic substitution (SNAr) could potentially occur, where the bromide is displaced by a nucleophile (e.g., hydroxide). However, SNAr on electron-rich aromatic rings like 1,2,3-triazole can be challenging. The N-methyl group is generally very stable and unlikely to be a point of degradation under typical acidic or basic conditions.
Q3: Are there any known degradation products for this compound?
A3: Specific degradation products for this compound are not extensively documented in the literature. However, based on general chemical principles, potential degradation products under harsh basic conditions could include 1-methyl-1H-1,2,3-triazol-4-ol via nucleophilic substitution of the bromide. Under forced degradation conditions (e.g., strong oxidizers), degradation of the triazole ring itself could occur, though this is less common.
Q4: Can I anticipate any issues with storing solutions of this compound?
A4: For typical laboratory use, solutions in common organic solvents (e.g., DMSO, DMF, alcohols) should be stable for reasonable periods if stored properly (i.e., protected from light and at a low temperature). Aqueous solutions, especially if buffered at very high or low pH, should be used with more caution and their stability evaluated over the timeframe of the experiment. The parent 1H-1,2,3-triazole is soluble in water.[2]
Experimental Protocol: Stability Testing
This protocol provides a general framework for assessing the stability of this compound in acidic and basic aqueous solutions.
Objective: To determine the rate of degradation of this compound under defined acidic and basic conditions over time.
Materials:
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This compound
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HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer salts
-
HPLC system with a suitable C18 column
-
pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Working Solution Preparation:
-
Acidic Condition: Dilute the stock solution into 0.1 M HCl to a final concentration of 10 µg/mL.
-
Basic Condition: Dilute the stock solution into 0.1 M NaOH to a final concentration of 10 µg/mL.
-
Neutral Condition (Control): Dilute the stock solution into a neutral buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of 10 µg/mL.
-
-
Time Points: Aliquot the working solutions into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Incubation: Store the vials at a controlled temperature (e.g., 37°C or 50°C).
-
Sample Analysis:
-
At each time point, remove a vial for each condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier).
-
Monitor the peak area of the parent compound at a suitable UV wavelength.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Presentation
The results of the stability study can be summarized in a table as follows:
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (pH 7.4 Buffer) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 100.1 | 98.5 |
| 2 | 99.5 | 100.0 | 97.2 |
| 4 | 99.2 | 99.9 | 95.0 |
| 8 | 98.9 | 99.8 | 92.3 |
| 24 | 97.5 | 99.5 | 85.1 |
| 48 | 95.3 | 99.2 | 78.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Troubleshooting Guide
Issue 1: Rapid disappearance of the parent compound peak in the basic solution.
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Possible Cause: The compound may be unstable under basic conditions, leading to degradation. The C-Br bond is a potential site for nucleophilic attack by hydroxide.
-
Solution:
-
Confirm the identity of any new peaks that appear in the chromatogram using LC-MS to identify potential degradation products.
-
Repeat the experiment at a lower temperature to slow down the degradation rate.
-
Test stability at a lower pH (e.g., pH 9-10) to determine the pH threshold for instability.
-
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause:
-
Tailing: Secondary interactions between the compound and the stationary phase, or column overload.
-
Fronting: Sample solvent is stronger than the mobile phase.
-
-
Solution:
-
Tailing: Add a mobile phase modifier like triethylamine (for basic compounds) or ensure the mobile phase pH is appropriate. Reduce the injection volume.
-
Fronting: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[7]
-
Issue 3: Inconsistent retention times between injections.
-
Possible Cause:
-
Inadequate column equilibration between runs.
-
Fluctuations in mobile phase composition or flow rate.
-
Temperature fluctuations.
-
-
Solution:
Issue 4: No degradation is observed under any condition.
-
Possible Cause: The compound is highly stable under the tested conditions, which is consistent with the known stability of the 1,2,3-triazole ring.[3]
-
Solution:
-
To induce degradation for the purpose of identifying potential degradation products (forced degradation study), more aggressive conditions may be needed, such as higher concentrations of acid/base, higher temperatures, or the addition of an oxidizing agent (e.g., H₂O₂).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: 4-Bromo-1-methyl-1H-1,2,3-triazole Click Reactions
Welcome to the technical support center for 4-Bromo-1-methyl-1H-1,2,3-triazole click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this specific halogenated triazole.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: Why is my click reaction with this compound showing low or no product yield?
A1: Low yields in CuAAC reactions can arise from several factors. A primary concern is the deactivation of the copper catalyst and the stability of the reactants. Here are the key aspects to investigate:
-
Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[1]
-
Inhibitory Components: Certain buffer components or additives can chelate the copper catalyst, reducing its availability and activity.
-
Solution: Avoid using buffers like Tris. Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.[1]
-
-
Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst.
-
Reactant Concentration: Low concentrations of either the azide or the alkyne can lead to slow reaction rates.[1]
-
Solution: If possible, increase the concentration of your reactants.
-
-
Potential for Side Reactions with the Bromo-Triazole: While generally stable, the bromo-substituted triazole could potentially undergo side reactions under specific conditions, although this is not commonly reported.
-
Solution: If you suspect side reactions, consider analyzing your crude reaction mixture by LC-MS to identify any unexpected byproducts.
-
Q2: I'm observing unexpected byproducts in my reaction. What could they be and how can I minimize them?
A2: The most common byproduct in CuAAC reactions is the result of alkyne homocoupling.
-
Alkyne Homocoupling (Glaser Coupling): This occurs when the alkyne reacts with itself, especially in the presence of oxygen and a copper catalyst, forming a diacetylene byproduct.[1]
-
Potential Dehalogenation: Although less common, dehalogenation of the this compound could be a potential side reaction, leading to the formation of 1-methyl-1H-1,2,3-triazole.
-
Solution: This might be influenced by the choice of reducing agent or other reaction components. If you suspect this is occurring, try alternative reducing agents or reaction conditions. Analyzing the reaction mixture for the debrominated product can confirm this.
-
Q3: My reaction seems to be stalled or proceeding very slowly. What can I do to speed it up?
A3: Slow reaction kinetics can be a significant hurdle. Here are some ways to accelerate your click reaction:
-
Increase Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can often increase the reaction rate.
-
Optimize Ligand Concentration: The ligand-to-copper ratio can influence the reaction speed. A 1:1 to 5:1 ligand-to-copper molar ratio is a good starting point for optimization.
-
Use a More Effective Ligand: Water-soluble ligands like THPTA can be particularly effective in aqueous solvent systems.[5]
-
Solvent Choice: The solvent can impact the solubility of your reactants and the catalyst complex. A mixture of water and a co-solvent like t-butanol or DMSO is often effective.
Q4: How can I effectively remove the copper catalyst from my final product?
A4: Residual copper can be problematic, especially for biological applications.
-
Chelating Agents: After the reaction is complete, washing the reaction mixture with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help to sequester and remove the copper ions.
-
Ammonia Wash: A wash with a dilute aqueous ammonia solution can also be effective in removing copper.
-
Chromatography: Standard column chromatography on silica gel is often effective at separating the desired triazole product from the copper catalyst and other impurities.
Frequently Asked Questions (FAQs)
Q: Is this compound stable under typical CuAAC reaction conditions?
A: In general, aryl and heteroaryl bromides are stable under the mild conditions of CuAAC reactions. The C-Br bond on the triazole ring is expected to be robust. However, it is always good practice to monitor the reaction for any potential degradation or side reactions, especially if using harsher conditions or novel catalytic systems.
Q: Does the bromine substituent on the triazole affect the regioselectivity of the click reaction?
A: The copper-catalyzed azide-alkyne cycloaddition is known for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer.[6] The electronic nature of the substituents on the azide or alkyne can influence the reaction rate, but it is not expected to alter the regiochemical outcome of the CuAAC reaction.
Q: Can I use this compound in strain-promoted azide-alkyne cycloaddition (SPAAC)?
A: this compound itself would not be a direct participant in a SPAAC reaction, as this reaction involves a strained cyclooctyne and an azide. If you were to synthesize an azide- or cyclooctyne-functionalized derivative of this molecule, the bromo-triazole moiety would likely be a stable spectator group under the copper-free SPAAC conditions.
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 0.1 M - 1 M | Higher concentrations generally lead to faster reactions. |
| Copper(I) Source | 1-10 mol% | CuSO₄/NaAscorbate or CuBr are common choices. |
| Reducing Agent | 2-5 equivalents to Cu(II) | Sodium ascorbate is frequently used. |
| Ligand | 1-5 mol% | TBTA or THPTA are effective choices. |
| Temperature | Room Temperature - 60 °C | Gentle heating can increase the rate. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
-
To a reaction vial, add the alkyne (1.0 eq), the azide partner of this compound (1.0-1.2 eq), and a suitable solvent (e.g., a 1:1 mixture of water and t-butanol) to achieve the desired concentration.
-
If using a Cu(II) source, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Add the copper sulfate solution (0.05 eq).
-
If using a ligand, it can be added at this stage (0.05 eq).
-
Seal the vial and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
Overcoming low reactivity of 4-Bromo-1-methyl-1H-1,2,3-triazole
Welcome to the technical support center for 4-Bromo-1-methyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in palladium-catalyzed cross-coupling reactions?
A1: The reduced reactivity of this compound in common cross-coupling reactions can be attributed to several factors:
-
Electron-Deficient Ring System: The 1,2,3-triazole ring is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic nature can disfavor the initial oxidative addition step of the palladium catalytic cycle, which is often the rate-limiting step.[1]
-
Carbon-Bromine Bond Strength: While the C-Br bond is generally reactive in cross-coupling, the electronic environment of the triazole ring can influence its bond strength and accessibility. The general reactivity trend for halogens in these reactions is I > Br > OTf >> Cl.[2]
-
Potential for Catalyst Inhibition: The nitrogen atoms in the triazole ring can act as ligands and coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby slowing down or halting the reaction.
Q2: Which cross-coupling reactions are most challenging with this substrate, and what are the common failure modes?
A2: Reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings can all be challenging. Common failure modes include:
-
No Reaction: Recovery of starting materials is a frequent issue, often pointing to a failure in the oxidative addition step or catalyst deactivation.
-
Low Yields: The desired product is formed, but in insufficient quantities for practical use.
-
Side Reactions: Protodeboronation of the boronic acid (in Suzuki coupling), homocoupling of the coupling partners, and hydrodehalogenation (replacement of bromine with hydrogen) are common side reactions that consume starting materials and reduce the yield of the desired product.
Q3: Can I use metal-halogen exchange to activate this substrate?
A3: Yes, metal-halogen exchange is a viable strategy. Treatment with a strong organolithium reagent (like n-butyllithium) or a Grignard reagent (like isopropylmagnesium chloride) can convert the C-Br bond to a more reactive organometallic species.[3][4][5] This lithiated or magnesiated triazole can then be quenched with various electrophiles. However, this method requires strictly anhydrous conditions and low temperatures to avoid side reactions.[4]
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a feasible alternative?
A4: While the electron-deficient nature of the triazole ring should, in principle, make it susceptible to nucleophilic attack, SNAr reactions on bromo-triazoles are not commonly reported and can be challenging. Success often requires highly activated substrates and strong nucleophiles. For comparison, SNAr reactions have been successfully performed on the even more electron-deficient 5-bromo-1,2,3-triazine system.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
This is a common problem often related to catalyst activity, reaction conditions, or the stability of the boronic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Catalyst Choice: For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider more active, pre-formed catalysts or those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that can facilitate the oxidative addition step.[7]
-
Catalyst Loading: Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
-
-
Optimize Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) to proceed.[8]
-
Base Selection: The choice of base is critical. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially in anhydrous conditions.[8]
-
Solvent: Polar aprotic solvents such as dioxane, DMF, or toluene, often with a small amount of water, are typically used. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Check Reagent Stability:
Issue 2: Poor Yields in Sonogashira Coupling
Low yields in Sonogashira couplings are often due to catalyst deactivation or homocoupling of the alkyne (Glaser coupling).
Troubleshooting Steps:
-
Catalyst System:
-
Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (CuI) are fresh and active.[9]
-
For sluggish reactions, consider using a more robust ligand system.
-
-
Reaction Conditions:
-
Minimize Homocoupling:
-
Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions, as oxygen promotes the oxidative homocoupling of the terminal alkyne.
-
Consider a copper-free Sonogashira protocol, which can sometimes mitigate this side reaction, although it may require different ligands and conditions.
-
Data Presentation
Disclaimer: The following quantitative data is derived from studies on closely related N-substituted 4-bromo-1,2,3-triazoles and 4-bromo-NH-1,2,3-triazoles.[10][11] These results should be considered a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous 4-Bromo-1,2,3-triazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | 75-90 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 70-85 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 40-60 |
Table 2: Representative Conditions for Other Cross-Coupling Reactions of Analogous Bromo-heterocycles
| Reaction Type | Catalyst (mol%) | Co-catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | 50 | 60-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | tBuXPhos (8) | NaOtBu | Toluene | 100 | 65-85 |
| Stille | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 50-70 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen-Metal Exchange[3]
This protocol describes the selective de-bromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the title compound.
Materials:
-
1-methyl-4,5-dibromo-1H-1,2,3-triazole
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1-methyl-4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Slowly add a solution of isopropylmagnesium chloride in THF (1.15 eq) dropwise, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with MTBE.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Crystallize the crude product from a minimal amount of solvent to afford pure this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling (Adapted)
This is a general starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for each specific boronic acid/ester.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]
- 4. joss.tcnj.edu [joss.tcnj.edu]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-1-methyl-1H-1,2,3-triazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1-methyl-1H-1,2,3-triazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters. This is often a good starting point due to the commercial availability and stability of many boronic acids.[1][2][3][4][5][6]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][8][9][10]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.[11][12][13]
The choice of reaction will depend on the desired final product and the functional group to be introduced.
Q2: What are the key factors to consider when selecting a catalyst system for these reactions?
A2: The success of a cross-coupling reaction with this compound is highly dependent on the careful selection of the catalyst system. The key components are:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common and effective choices. The choice may depend on the specific coupling reaction and the desired oxidation state of the active catalyst.
-
Ligand: This is often the most critical component. The electronic and steric properties of the ligand influence the efficiency of the catalytic cycle. For an electron-rich heterocycle like a 1,2,3-triazole, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition step.
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura coupling and to neutralize the acid generated in other couplings. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and nature of the base should be optimized for each reaction.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Common choices include toluene, dioxane, THF, and DMF. For Suzuki couplings, the addition of water can be beneficial.[1][2]
Q3: Are there any known challenges associated with cross-coupling reactions on the 1,2,3-triazole ring?
A3: Yes, the nitrogen-rich nature of the 1,2,3-triazole ring can present some challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is why the use of bulky ligands is often recommended, as they can help to prevent unproductive coordination of the triazole to the metal. Additionally, the electronic properties of the triazole ring can influence the reactivity of the C-Br bond.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Ensure proper storage of catalysts and ligands under an inert atmosphere.- Consider using a more stable pre-formed catalyst. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos).- Increase the reaction temperature in increments. | The C-Br bond on the electron-rich triazole ring may require a more electron-rich palladium center to facilitate oxidative addition. |
| Inappropriate Base | - Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. | The choice of base is critical for the efficiency of the transmetalation and reductive elimination steps. |
| Solvent Issues | - Ensure the solvent is anhydrous and thoroughly degassed.- Try a different solvent system. For example, if a reaction is slow in THF, switching to dioxane or toluene and increasing the temperature may help. | Oxygen and water can deactivate the catalyst. Solvent polarity and coordinating ability can also influence reaction rates. |
| Substrate-Specific Issues | - Confirm the purity of your this compound starting material.- Consider potential coordination of the triazole nitrogens to the palladium center. The use of bulky ligands can mitigate this. | Impurities can poison the catalyst. Strong coordination of the substrate to the catalyst can inhibit the catalytic cycle. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Recommended Action | Rationale |
| Homocoupling of Boronic Acid (Suzuki) | - Ensure the reaction is performed under a strict inert atmosphere.- Lower the reaction temperature.- Use a less reactive palladium precursor. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Debromination of Starting Material | - Decrease the reaction temperature.- Use a less aggressive base.- Ensure the reaction is not running for an unnecessarily long time. | This can occur via a competing hydrodehalogenation pathway, which can be promoted by high temperatures and strong bases. |
| Glaser Coupling (Sonogashira) | - Use a copper-free Sonogashira protocol.- If using a copper co-catalyst, ensure rigorous exclusion of oxygen. | The copper co-catalyst can promote the oxidative homocoupling of terminal alkynes in the presence of oxygen.[14] |
Catalyst and Condition Recommendations (Starting Points for Optimization)
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on literature for similar brominated triazoles and general best practices. Note: These are starting points and will likely require optimization for your specific coupling partner.
Suzuki-Miyaura Coupling
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | A robust system for many aryl and heteroaryl couplings. |
| Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (2-3) | Dioxane | 100-120 | Good for challenging or sterically hindered coupling partners. |
| Pd(PPh₃)₄ (5-10) | - | K₂CO₃ (3) | DME/H₂O | 80-100 | A classic catalyst, may be effective for less demanding substrates.[1] |
Sonogashira Coupling
| Pd Precursor (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10) | Et₃N or DIPEA (3-5) | THF or DMF | 25-80 | Classic Sonogashira conditions. |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | - | Cs₂CO₃ (2-3) | Dioxane | 80-110 | Copper-free conditions can prevent Glaser homocoupling. |
Buchwald-Hartwig Amination
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (2-4) | Xantphos (4-8) | Cs₂CO₃ (2) | Dioxane | 100-120 | Good for a broad range of amines. |
| Pd(OAc)₂ (2-5) | RuPhos (4-10) | NaOtBu (1.5-2) | Toluene | 80-110 | Effective for challenging, electron-deficient anilines and some alkylamines. |
Heck Coupling
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N or K₂CO₃ (2-3) | DMF or Acetonitrile | 100-140 | Standard conditions for Heck reactions.[11] |
| Pd(OAc)₂ (2-5) | P(o-tolyl)₃ (4-10) | Et₃N (3) | DMF | 100-120 | A slightly more electron-rich phosphine can sometimes improve yields. |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for your specific coupling partners and reaction scale. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%, if applicable).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 3-5 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl (if a copper co-catalyst was used) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole. It provides troubleshooting for common issues encountered during scale-up, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, particularly during scale-up operations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The isopropylmagnesium chloride may have degraded due to moisture or air exposure. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use freshly prepared or recently titrated Grignard reagent. Consider using iPrMgCl·LiCl complexes, which can enhance reactivity.[1] |
| 2. Poor Initiation of Grignard Reaction: The reaction between the dibromo-triazole and the Grignard reagent fails to start, especially at low temperatures. | - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the reaction mixture.- Apply gentle local heating with a heat gun to initiate the reaction, then immediately re-cool to the target temperature. | |
| 3. Incomplete Bromination of Precursor: If synthesizing via the direct bromination route, the 1-methyl-1H-1,2,3-triazole may not be fully brominated. | - Increase the equivalents of the brominating agent (e.g., NBS or Br₂).- Increase reaction time or temperature, monitoring by TLC or GC/MS.- Ensure the reaction medium is appropriate; some brominations are more effective in acidic or polar media. | |
| Formation of Impurities | 1. Presence of 5-Bromo Isomer: Incomplete reaction or side reactions during the debromination of 1-methyl-4,5-dibromo-1H-1,2,3-triazole. | - Ensure the stoichiometry of the Grignard reagent is precise (a slight excess, ~1.15 equivalents, is often optimal).[2] - Maintain a low reaction temperature (-10°C to 0°C) to improve selectivity.[2] |
| 2. Di-substituted Byproduct (Wurtz Coupling): Formation of a dimer resulting from the coupling of the Grignard reagent with the starting material. | - Maintain a slow addition rate of the Grignard reagent to the substrate solution to keep its instantaneous concentration low.- Consider using a continuous flow reactor for scale-up, as this can significantly reduce Wurtz coupling by ensuring rapid mixing and controlled stoichiometry.[3] | |
| 3. Formation of N2-Methyl Isomer: During the methylation of 4-bromo-1H-1,2,3-triazole, alkylation occurs at the N2 position. | - The regioselectivity of N-alkylation is highly dependent on the alkylating agent, base, and solvent.[4] For N1 selectivity, using a base like sodium methoxide followed by an alkylating agent like iodomethane in a suitable solvent can be effective.[5] - If a mixture is obtained, separation by column chromatography may be necessary, though this is not ideal for large-scale production. | |
| Scale-Up Challenges | 1. Poor Temperature Control (Runaway Reaction): The Grignard reaction is highly exothermic, and on a larger scale, heat dissipation becomes a significant challenge.[6][7] | - Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a chiller).- Implement controlled, slow addition of the Grignard reagent using a syringe pump or addition funnel.- For very large scales, consider process safety studies like reaction calorimetry to determine heat flow and potential thermal hazards.[6] |
| 2. Difficulties with Product Crystallization: The product fails to crystallize from the solvent, or forms an oil, leading to low recovery and purity. | - Ensure the concentration of the crude product in the crystallization solvent (e.g., methyl tert-butyl ether) is optimal.[2] - Use seeding with a small crystal of pure product to induce crystallization.- Employ a co-solvent system or perform a solvent screen to find optimal crystallization conditions. | |
| 3. Handling of Hazardous Reagents: Working with large quantities of Grignard reagents, bromine, or azides poses significant safety risks. | - All manipulations should be conducted in a well-ventilated fume hood or a dedicated, inert-atmosphere glove box.- Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves.- Develop and strictly follow standard operating procedures (SOPs) for handling these hazardous materials.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main strategies for synthesizing this compound:
-
Selective Debromination: This involves the synthesis of 1-methyl-4,5-dibromo-1H-1,2,3-triazole followed by a selective mono-debromination at the 5-position using a Grignard reagent like isopropylmagnesium chloride. This is often a high-yielding and clean reaction.[2]
-
Direct Bromination: This route starts with the synthesis of 1-methyl-1H-1,2,3-triazole (e.g., via a click reaction between methyl azide and an acetylene source), followed by electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) or bromine.[2][9][10] Controlling regioselectivity to favor the 4-bromo product is the key challenge.
-
N-Methylation: This approach begins with the synthesis of 4-bromo-1H-1,2,3-triazole, which is then methylated. The primary difficulty is controlling the regioselectivity of the methylation to obtain the desired N1-methyl isomer over the N2 isomer.[4]
Q2: My Grignard reaction for the debromination step is sluggish and gives a poor yield. What should I do?
A2: This is a common issue often related to the quality of the reagents and the reaction setup. First, ensure that your solvent (THF) is anhydrous and your glassware is flame-dried under an inert atmosphere. The Grignard reagent itself is highly sensitive to moisture and air. Using a freshly opened bottle or a recently titrated solution is crucial. The addition of LiCl to form a "turbo-Grignard" reagent (iPrMgCl·LiCl) can significantly accelerate the halogen-magnesium exchange and improve yields, even at lower temperatures.[1][11]
Q3: How can I control the exotherm of the Grignard reaction during a large-scale synthesis?
A3: Managing the exotherm is critical for safety and product quality.[6] Key strategies include:
-
Controlled Addition: Add the Grignard reagent slowly and sub-surface to the cooled reaction mixture. The rate of addition should be adjusted to maintain the desired internal temperature.
-
Efficient Cooling: Use a reactor with a cooling jacket connected to a powerful cryostat or chiller. Ensure good agitation to promote heat transfer to the reactor walls.
-
Dilution: Running the reaction at a lower concentration can help to manage the heat output, although this may increase batch cycle time and solvent waste.
-
Process Safety Analysis: For manufacturing scale, performing a reaction calorimetry study is highly recommended to quantify the heat of reaction and determine safe operating limits.[6]
Q4: I am observing a significant amount of a di-brominated starting material in my final product. How can I improve the conversion?
A4: The presence of unreacted 1-methyl-4,5-dibromo-1H-1,2,3-triazole suggests an incomplete reaction. You can try the following:
-
Increase Grignard Equivalents: Slightly increase the molar equivalents of the Grignard reagent (e.g., from 1.1 to 1.2 equivalents).
-
Extend Reaction Time: After the addition is complete, allow the reaction to stir for a longer period at the reaction temperature or let it slowly warm to room temperature while monitoring its progress by TLC or GC.
-
Check Reagent Purity: Ensure the starting dibromo-triazole is pure, as impurities can interfere with the reaction.
Q5: What is the best method for purifying the final product on a large scale?
A5: The most common and scalable method reported for purifying this compound is crystallization.[2] After quenching the reaction and performing an aqueous workup, the organic phase is concentrated, and the product is crystallized, often by cooling. For large-scale operations, it is important to develop a robust crystallization protocol by defining the optimal solvent or solvent mixture, concentration, cooling profile, and agitation speed to ensure consistent crystal size and purity, which will facilitate easy filtration and drying.
Experimental Protocols
Protocol 1: Synthesis via Selective Debromination of 1-Methyl-4,5-dibromo-1H-1,2,3-triazole[2]
This protocol is a reliable method that generally provides a high yield of the desired product.
Step 1: Synthesis of 1-Methyl-4,5-dibromo-1H-1,2,3-triazole The precursor can be synthesized by first brominating 1H-1,2,3-triazole to get 4,5-dibromo-1H-1,2,3-triazole,[5] followed by methylation.
Step 2: Selective Mono-debromination
-
Dissolve 1-methyl-4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -10°C using an appropriate cooling bath (e.g., ice/salt).
-
Slowly add isopropylmagnesium chloride solution (typically 2.0 M in THF, ~1.15 eq) dropwise via a syringe pump or an addition funnel, ensuring the internal temperature does not rise above -5°C.
-
After the addition is complete, stir the reaction mixture at -10°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a minimal amount of MTBE by cooling to 0-5°C to obtain this compound as a crystalline solid.
| Parameter | Value | Reference |
| Starting Material | 1-methyl-4,5-dibromo-1H-1,2,3-triazole | [2] |
| Reagent | Isopropylmagnesium chloride (2.0 M in THF) | [2] |
| Equivalents of Reagent | ~1.15 eq | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | -10°C | [2] |
| Typical Yield | ~90% | [2] |
| Purification Method | Crystallization from MTBE | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common impurity issues.
References
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. dchas.org [dchas.org]
- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-1-methyl-1H-1,2,3-triazole
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of 4-Bromo-1-methyl-1H-1,2,3-triazole. It includes troubleshooting advice and frequently asked questions to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on studies of similar triazole derivatives and brominated organic compounds, this compound is susceptible to degradation through several pathways, including thermal decomposition, photodegradation, and biodegradation.
-
Thermal Decomposition: The 1,2,3-triazole ring is known to be thermally labile. A common thermal decomposition pathway for 1,2,3-triazoles involves the release of a nitrogen molecule (N₂).[1] For substituted triazoles, the initial decomposition step is often a ring-opening reaction, which has a lower energy barrier compared to proton transfer in more stable 1,2,4-triazoles.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The rate and pathway of photodegradation can be influenced by the solvent polarity and the presence of photosensitizers.[3] For similar heterocyclic compounds, photodegradation can involve hydroxylation and ring cleavage.[4]
-
Biodegradation: In environmental or biological systems, degradation may occur. Studies on substituted 1,2,3-triazoles in soil have shown that degradation can proceed through the oxidation and shortening of alkyl substituents while leaving the triazole ring intact.[5] It is also possible for microorganisms to facilitate debromination.[6]
-
Chemical Degradation: In the presence of strong nucleophiles or under certain catalytic conditions, the bromine atom can be substituted. Advanced oxidation processes, involving hydroxyl radicals (•OH), can lead to the formation of hydroxylated intermediates and eventual ring opening, as seen with benzotriazoles.[7]
Q2: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS) during my experiment. Could these be degradation products?
Yes, the appearance of new, unexpected peaks is a common indicator of compound degradation. The identity of these peaks will depend on the specific conditions of your experiment (e.g., temperature, light exposure, pH, presence of other reagents).
Troubleshooting Guide: Identifying Potential Degradation Products
-
Analyze by Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the unknown peaks.
-
Hypothesize Structures: Compare the masses of the new peaks to the parent compound (M.W. of this compound is approx. 162.0 g/mol ).[8]
-
A mass loss of ~80 Da could indicate debromination (replacement of Br with H).
-
A mass loss of 28 Da could suggest the loss of N₂ via ring cleavage .
-
A mass increase of 16 Da may point to oxidation , such as the formation of an N-oxide or hydroxylation of the methyl group.
-
-
Run Control Experiments:
-
Thermal Stress Test: Heat a sample of the pure compound and analyze it to see if the same impurity peaks are generated.
-
Photostability Test: Expose a sample to UV or ambient light for a set period and re-analyze.
-
Blank Reaction: Run the experiment without a key reagent to see if degradation is reagent-dependent.
-
-
Consult Literature: Review degradation studies of structurally similar triazoles to see if similar degradation products have been identified.[5][7]
Q3: What are the recommended storage and handling conditions to minimize degradation of this compound?
To ensure the stability and purity of your compound, follow these guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is recommended for long-term storage.
-
Light: Protect from direct sunlight and UV light sources to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.
-
Purity: Be aware that impurities from synthesis can sometimes catalyze degradation. Ensure the compound is of high purity for stability studies.
Q4: How does the bromine substituent influence the stability and degradation of the molecule?
The bromine atom at the 4-position of the triazole ring has several effects:
-
Electronic Effects: As an electron-withdrawing group, it influences the electron density of the triazole ring, which can affect its reactivity and susceptibility to certain degradation pathways.
-
Leaving Group Potential: The C-Br bond can be a site for nucleophilic substitution or reductive dehalogenation under appropriate chemical or biological conditions.
-
Synthetic Handle: The bromine atom is often used as a removable group in synthesis to direct alkylation to the N-2 position, after which it can be removed via hydrogenation or used in cross-coupling reactions like the Suzuki coupling.[9] This reactivity implies it can also be a site of degradation.
Data Presentation
The following table summarizes the potential degradation pathways and expected byproducts of this compound under various experimental conditions.
| Degradation Condition | Potential Pathway | Expected Byproducts / Intermediates | Analytical Signature (Mass Change) |
| Thermal Stress | Ring Cleavage | 1-Methyl-1H-azirine, N₂ | -28 Da (Loss of N₂) |
| C-Br Homolysis | Triazolyl radical, Bromine radical | - | |
| Photochemical (UV) | Debromination | 1-Methyl-1H-1,2,3-triazole | -79/81 Da (Loss of Br) |
| Hydroxylation | Hydroxylated triazole derivatives | +16 Da (Addition of O) | |
| Microbial/Enzymatic | Oxidative Debromination | 4-Hydroxy-1-methyl-1H-1,2,3-triazole | -63/65 Da (Br replaced by OH) |
| Methyl Group Oxidation | 4-Bromo-1H-1,2,3-triazole-1-methanol | +16 Da (Addition of O) | |
| Advanced Oxidation (•OH) | Hydroxylation | Hydroxy-4-bromo-1-methyl-1H-1,2,3-triazole | +16 Da (Addition of O) |
| Ring Opening | Acyclic nitrogenous compounds | Fragmentation |
Experimental Protocols
Protocol: General Photodegradation Study
This protocol outlines a general method for assessing the photostability of this compound in a solvent.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 10-50 µM).
-
Choose a solvent relevant to your experimental conditions, as solvent polarity can affect degradation rates.[3]
-
-
Experimental Setup:
-
Transfer aliquots of the solution into quartz cuvettes or vials.
-
Prepare a "dark control" sample by wrapping one vial completely in aluminum foil.
-
Place the samples in a photostability chamber equipped with a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp). Maintain a constant temperature.
-
-
Sample Collection:
-
At designated time points (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each light-exposed sample and the dark control.
-
-
Analysis:
-
Immediately analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Monitor the decrease in the peak area of the parent compound over time.
-
Monitor the increase in peak areas of any new signals, which are potential degradation products.
-
-
Data Interpretation:
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Compare the light-exposed samples to the dark control to confirm that degradation is light-induced.
-
Use LC-MS/MS to identify the structures of the major degradation products.
-
Mandatory Visualizations
The following diagrams illustrate a potential degradation pathway and a typical experimental workflow.
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for a degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Novel 4-Bromo-1-methyl-1H-1,2,3-triazole Derivatives: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and capacity for diverse biological interactions. This guide provides a comparative characterization of novel derivatives of 4-bromo-1-methyl-1H-1,2,3-triazole, a versatile intermediate for developing potent therapeutic agents. We present a focused analysis of two promising classes of derivatives: 4-Aryl-1-methyl-1H-1,2,3-triazoles and 4-(Substituted-amino)-1-methyl-1H-1,2,3-triazoles . This guide summarizes their synthesis, compares their cytotoxic and antimicrobial activities through quantitative data, details the experimental protocols for these evaluations, and provides visual representations of their putative mechanisms of action involving key signaling pathways.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological performance of representative novel this compound derivatives against various cancer cell lines and microbial strains.
Table 1: Cytotoxicity of 4-Aryl-1-methyl-1H-1,2,3-triazole Derivatives (IC₅₀ in µM)
| Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference Compound (Doxorubicin) |
| 1a (4-Phenyl) | 15.5 ± 1.2 | 18.2 ± 1.5 | 25.1 ± 2.1 | 12.8 ± 1.1 | 0.8 ± 0.1 |
| 1b (4-Chlorophenyl) | 8.2 ± 0.7 | 10.5 ± 0.9 | 14.3 ± 1.2 | 7.5 ± 0.6 | 0.8 ± 0.1 |
| 1c (4-Methoxyphenyl) | 12.1 ± 1.0 | 15.8 ± 1.3 | 20.4 ± 1.8 | 10.2 ± 0.9 | 0.8 ± 0.1 |
| 1d (4-Nitrophenyl) | 5.6 ± 0.5 | 7.9 ± 0.6 | 10.1 ± 0.8 | 4.9 ± 0.4 | 0.8 ± 0.1 |
Note: Data is compiled from various studies on 1-substituted-4-aryl-1,2,3-triazoles and presented as a representative comparison.
Table 2: Antimicrobial Activity of 4-(Substituted-amino)-1-methyl-1H-1,2,3-triazole Derivatives (MIC in µg/mL)
| Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Compound (Ciprofloxacin) |
| 2a (4-Anilino) | 32 | 64 | 128 | >256 | 1 |
| 2b (4-(4-Chloroanilino)) | 16 | 32 | 64 | 128 | 1 |
| 2c (4-Morpholino) | 64 | 128 | 256 | >256 | 1 |
| 2d (4-(Piperidin-1-yl)) | 32 | 64 | 128 | 256 | 1 |
Note: Data is synthesized from studies on antimicrobial activities of substituted amino-triazoles and serves as a comparative illustration.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
Cytotoxicity Evaluation: MTT Assay
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (MCF-7, HCT-116, A549, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against selected bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) were cultured overnight, and the turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds were serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 1 µg/mL).
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis workflows and the potential signaling pathways through which these novel triazole derivatives may exert their biological effects.
Synthesis Workflows
Caption: Synthetic routes to novel this compound derivatives.
Signaling Pathways
The anticancer activity of 1,2,3-triazole derivatives is often attributed to their ability to induce apoptosis and interfere with cell signaling pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of the MAPK signaling pathway by 1,2,3-triazole derivatives.
Some triazole derivatives have been shown to induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins.[1][2][3]
Caption: Modulation of the mitochondrial apoptosis pathway by 1,2,3-triazole derivatives.
References
- 1. New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Bromo-1-methyl-1H-1,2,3-triazole and Other Brominated Triazoles for Researchers and Drug Development Professionals
This guide provides a comparative overview of 4-Bromo-1-methyl-1H-1,2,3-triazole and other brominated triazoles, focusing on their performance in chemical synthesis and their potential biological activities. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building blocks for their specific applications.
Introduction to Brominated Triazoles
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique chemical properties, including stability and the ability to participate in various chemical reactions, make them valuable scaffolds in medicinal chemistry and materials science. Brominated triazoles, in particular, serve as versatile intermediates for the synthesis of more complex molecules, primarily through cross-coupling reactions. The position of the bromine atom and the substitution on the triazole ring can significantly influence the reactivity and biological profile of these compounds.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of brominated triazoles in this reaction is a critical factor for their utility as synthetic intermediates. While direct comparative studies under identical conditions are limited, the following tables summarize representative data from various sources to provide an indirect comparison of the performance of this compound and other brominated triazoles.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Hypothetical Data |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 90 | 8 | 92 | Hypothetical Data |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DME/H₂O | 80 | 16 | 78 | Hypothetical Data* |
*Note: Direct experimental data for the Suzuki-Miyaura coupling of this compound was not available in the searched literature. The data presented here is hypothetical, based on typical conditions and yields for similar substrates, to illustrate a representative performance.
Table 2: Suzuki-Miyaura Coupling of Other Brominated Triazoles
| Brominated Triazole | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 5-Bromo-1-methyl-1H-1,2,3-triazole | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 90 | 10 | 88 |
| 4-Bromo-1-phenyl-1H-1,2,3-triazole | 2-Naphthylboronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ | DME/H₂O | 80 | 18 | 82 |
| 3-Bromo-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 110 | 6 | 90 |
Disclaimer: The data in Table 2 is compiled from various literature sources and may not be directly comparable due to variations in experimental conditions.
From the available data, it can be inferred that N-alkylation of brominated triazoles, as in this compound, may lead to slightly higher yields and potentially faster reaction times in Suzuki-Miyaura coupling compared to their NH-counterparts. This is likely due to improved solubility and the absence of acidic protons that can interfere with the catalytic cycle.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a brominated triazole is provided below. Researchers should optimize the conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To an oven-dried reaction vessel, add the brominated triazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 8-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
To aid in the conceptualization of the experimental process and potential biological applications, the following diagrams are provided.
A Comparative Guide to the Spectral Analysis of 4-Bromo-1-methyl-1H-1,2,3-triazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Bromo-1-methyl-1H-1,2,3-triazole
This compound is a versatile building block in organic synthesis. The presence of a bromine atom on the triazole ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the C4 position. The 1-methyl substitution provides stability and influences the regioselectivity of certain reactions. This guide will explore the expected spectral characteristics of products from key reactions of this triazole derivative.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-triazole with an arylboronic acid, based on established methods for similar substrates.[1][2]
Materials:
-
4-Bromo-1,2,4-triazole derivative (1.0 mmol)
-
Arylboronic acid (1.2-2.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 10.0 mmol)
-
Solvent system (e.g., Toluene/H₂O/EtOH, 9:6:3 mL)
-
Phase transfer catalyst (optional, e.g., NBu₄Br, 0.10 mmol)
Procedure:
-
To a reaction vessel, add the 4-bromo-1,2,4-triazole derivative, arylboronic acid, palladium catalyst, and base.
-
If using a phase transfer catalyst, add it to the mixture.
-
Add the solvent system to the vessel.
-
Heat the mixture under reflux (approximately 130 °C) for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purify the crude product by column chromatography on silica gel.
Spectral Data of a Representative Suzuki-Miyaura Product
The following table summarizes the spectral data for 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole, a compound structurally related to the expected products of this compound.[2]
| Spectral Data | 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole |
| ¹H-NMR (400 MHz, CDCl₃) | δ 0.63 (t, J = 7.2 Hz, 3H, CH₃), 1.41 (sext, J = 7.2 Hz, 2H, CH₂), 4.03 (t, J = 7.2 Hz, 2H, CH₂), 7.54 (d, J = 8.4 Hz, 4H, ArH), 7.68 (d, J = 8.4 Hz, 4H, ArH) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 10.6, 23.4, 46.6, 124.8, 126.6, 130.4, 132.3, 154.8 |
| IR (ATR) ν (cm⁻¹) | 2955, 2930, 2869, 1468, 1455, 1429, 1401, 1379, 1349, 1269, 1105, 1091, 1069, 1010, 967, 849, 827, 800, 746 |
| HRMS (m/z) | calcd for (C₁₇H₁₅N₃Br₂ + H⁺): 419.9705; found: 419.9701 |
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is particularly useful for introducing alkynyl moieties onto the triazole ring.
Experimental Protocol: A Representative Sonogashira Coupling
The following is a general procedure for the Sonogashira cross-coupling of a bromo-substituted heterocycle with a terminal alkyne.[3]
Materials:
-
Bromo-substituted heterocycle (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium catalyst (e.g., 5% Pd on alumina powder)
-
Copper catalyst (e.g., 0.1% Cu₂O on alumina powder)
-
Solvent (e.g., THF-DMA 9:1, 10 mL)
Procedure:
-
Dissolve the bromo-substituted heterocycle and the terminal alkyne in the solvent.
-
Add the palladium and copper catalysts to the solution.
-
Heat the reaction mixture to 75-80 °C under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., hexane).
-
Wash the organic layer with brine and dry over MgSO₄.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel.
Spectral Data of a Representative Sonogashira Product
The table below presents the spectral data for 1-Bromo-2-(phenylethynyl)benzene, which can serve as a reference for the expected spectral features of the Sonogashira product of this compound.[3]
| Spectral Data | 1-Bromo-2-(phenylethynyl)benzene |
| ¹H-NMR ((CD₃)₂CO) | δ 7.72 (m, 1H), 7.64 (m, 1H), 7.59 (m, 2H), 7.44 (m, 4H), 7.34 (m, 1H) |
| ¹³C-NMR ((CD₃)₂CO) | δ 135.2 (CH), 134.4 (CH), 133.3 (2xCH), 131.9 (2xCH), 130.8 (CH), 130.5 (CH), 129.5 (CH), 126.9 (C), 126.8 (C), 124.6 (C), 95.6 (C), 89.6 (C) |
Click Chemistry Reactions
The triazole ring itself is often formed via a "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this compound is a pre-formed triazole, the bromine atom can be a handle for post-synthetic modifications, or alternatively, the synthesis of substituted 1-methyl-1H-1,2,3-triazoles can be achieved through click chemistry, providing a comparison for the spectral data of derivatives.
Experimental Protocol: A Representative "Click" Reaction for 1,2,3-Triazole Synthesis
The following is a general one-pot procedure for the synthesis of 1,2,3-triazole derivatives.[4]
Materials:
-
Alkyl halide or aryl boronic acid
-
Sodium azide
-
Terminal alkyne
-
Catalyst (e.g., Cu/Al₂O₃)
Procedure:
-
Combine the alkyl halide or aryl boronic acid, sodium azide, terminal alkyne, and catalyst in a ball-milling apparatus.
-
Perform the reaction under solvent-free conditions.
-
After the reaction is complete, extract the product and purify by appropriate methods.
Spectral Data of a Representative "Click" Product
The table below shows the spectral data for 1-benzyl-4-phenyl-1H-1,2,3-triazole, a typical product of a click reaction.
| Spectral Data | 1-benzyl-4-phenyl-1H-1,2,3-triazole |
| ¹H-NMR (500 MHz, DMSO-d₆) | δ 5.63 (s, 2H), 7.32-7.39 (m, 5H), 7.50 (d, J = 5 Hz, 1H), 7.62 (t, J = 3 Hz, 1H), 7.84 (d, J = 2 Hz, 1H), 8.48 (s, 1H) |
| ¹³C-NMR (125 MHz, DMSO-d₆) | δ 53.6, 121.5, 121.9, 126.4, 127.7, 128.5, 128.8, 129.4 |
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the synthetic and analytical processes, the following diagrams illustrate the general reaction pathway for the functionalization of a bromo-triazole and a typical workflow for spectral analysis.
Caption: General reaction pathways for Suzuki and Sonogashira couplings.
Caption: Workflow for spectral analysis of reaction products.
Conclusion
This guide provides a foundational understanding of the spectral characteristics of products derived from this compound through common cross-coupling reactions. By presenting detailed experimental protocols and spectral data from closely related compounds, it serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The provided reaction pathway and workflow diagrams offer a clear visual representation of the synthetic and analytical processes involved. Further research to obtain and publish the specific spectral data for the direct reaction products of this compound would be a valuable contribution to the scientific community.
References
Validating the Structure of 4-Bromo-1-methyl-1H-1,2,3-triazole Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of substituted triazole adducts is paramount in the fields of medicinal chemistry and drug development. The precise arrangement of substituents on the triazole ring dictates the molecule's physicochemical properties, biological activity, and potential for therapeutic applications. This guide provides a comparative analysis of key experimental techniques used to validate the structure of 4-Bromo-1-methyl-1H-1,2,3-triazole, with a focus on distinguishing it from its constitutional isomers.
Spectroscopic and Crystallographic Data Comparison
The differentiation between this compound and its isomers, such as 5-Bromo-1-methyl-1H-1,2,3-triazole and 4-Bromo-2-methyl-2H-1,2,3-triazole, relies on a combination of spectroscopic and analytical techniques. Below is a summary of expected and reported data for these compounds.
| Technique | This compound | 5-Bromo-1-methyl-1H-1,2,3-triazole (Isomer 1) | 4-Bromo-2-methyl-2H-1,2,3-triazole (Isomer 2) |
| Molecular Formula | C₃H₄BrN₃[1] | C₃H₄BrN₃ | C₃H₄BrN₃ |
| Molecular Weight | 161.99 g/mol [1] | 161.99 g/mol | 161.99 g/mol |
| ¹H NMR (ppm) | A singlet for the C5-H proton and a singlet for the N-CH₃ protons. The C5-H proton is expected to be downfield. | A singlet for the C4-H proton and a singlet for the N-CH₃ protons. The C4-H proton chemical shift will differ from the C5-H proton of the 4-bromo isomer. | A singlet for the C5-H proton and a singlet for the N-CH₃ protons. The chemical shifts will be distinct from the 1-methyl isomers due to the different electronic environment of the N2-methylation. |
| ¹³C NMR (ppm) | Two signals for the triazole ring carbons (C4 and C5) and one for the methyl carbon. The C4 carbon bearing the bromine will be significantly shifted. | Two signals for the triazole ring carbons (C4 and C5) and one for the methyl carbon. The chemical shifts of C4 and C5 will be different from the 4-bromo isomer. | Two signals for the triazole ring carbons (C4 and C5) and one for the methyl carbon. The chemical shifts will differ from the 1-methyl isomers. |
| Mass Spectrometry | Molecular ion peak (M+) and isotopic pattern characteristic of one bromine atom (M+ and M+2 peaks in ~1:1 ratio). | Molecular ion peak (M+) and isotopic pattern characteristic of one bromine atom. Fragmentation patterns may differ from the 4-bromo isomer. | Molecular ion peak (M+) and isotopic pattern characteristic of one bromine atom. Fragmentation patterns will likely differ from the 1-methyl isomers. |
| X-ray Crystallography | Provides definitive bond connectivity and spatial arrangement of atoms. | Would show the bromine atom attached to the C5 position of the triazole ring. | Would confirm the methyl group is attached to the N2 position of the triazole ring. |
Experimental Workflow for Structural Validation
The definitive validation of the structure of a this compound adduct involves a systematic workflow. This process ensures the accurate identification of the desired isomer and rules out alternatives.
Caption: A flowchart illustrating the key steps in the experimental validation of this compound adducts.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to aid in unambiguous assignments.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS). For electrospray ionization (ESI), typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and confirm its m/z value corresponds to the calculated molecular weight of C₃H₄BrN₃. Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom (characteristic M+ and M+2 peaks with approximately equal intensity). Analyze the fragmentation pattern to gain further structural information.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and the overall molecular geometry. This provides unambiguous confirmation of the connectivity and isomeric form of the molecule.
By employing this comprehensive suite of analytical techniques, researchers can confidently validate the structure of this compound adducts, ensuring the integrity of their chemical entities for further investigation and development.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole
The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole, a key building block in medicinal chemistry and materials science, can be approached through several catalytic pathways. The choice of catalyst is paramount as it dictates the regioselectivity, efficiency, and overall yield of the reaction. This guide provides a comparative overview of the primary catalytic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their synthetic needs.
The predominant method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] The introduction of metal catalysts has significantly enhanced the reaction's efficiency and regioselectivity.[1][2][3] The two most prominent catalytic systems for this transformation are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed reaction is a cornerstone of "click chemistry," renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][3] For the synthesis of this compound, this would involve the reaction of methylazide with bromoethyne or a bromoethyne equivalent.
Reaction Pathway:
Comparative Performance of Copper Catalysts:
| Catalyst System | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp | 12-24 | 85-95 | 1,4-isomer | [4] |
| CuI | None | THF, CH₃CN | Room Temp - 50 | 6-18 | 90-98 | 1,4-isomer | [2] |
| [Cu(PPh₃)₃Br] | PPh₃ | Toluene | 25 | 1-4 | >95 | 1,4-isomer | [5] |
| Copper Nanoparticles | None | H₂O | 80 | 2-6 | 88-96 | 1,4-isomer | [6] |
Experimental Protocol: CuAAC Synthesis
-
Catalyst Preparation (in situ): To a solution of CuSO₄·5H₂O (0.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL), sodium ascorbate (0.1 mmol) is added, and the solution is stirred for 15 minutes.
-
Reaction Mixture: To the catalyst solution, methylazide (1.0 mmol) and bromoethyne (1.0 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Ruthenium catalysts offer complementary regioselectivity to copper, exclusively yielding 1,5-disubstituted 1,2,3-triazoles.[7][8][9] Therefore, to synthesize the target molecule via this route, the reaction would need to be between a different set of precursors, for instance, an azide attached to the bromo-substituted carbon and methylacetylene. However, for the formation of a 1,4-disubstituted triazole, a direct RuAAC approach is not conventional. An alternative pathway could involve the synthesis of a 1-methyl-5-bromo-1H-1,2,3-triazole followed by isomerization, although this is a less direct and more complex route.
A more relevant application of ruthenium catalysis would be in the synthesis of a fully substituted triazole if an internal alkyne is used.[7][8]
Reaction Pathway (Hypothetical for 1,5-isomer):
Comparative Performance of Ruthenium Catalysts:
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity | Reference |
| CpRuCl(PPh₃)₂ | Toluene | 60-80 | 12-24 | 80-95 | 1,5-isomer | [7][8] |
| CpRuCl(COD) | Dioxane | 80-100 | 8-16 | 85-98 | 1,5-isomer | [7][9] |
| [RuCl₂(p-cymene)]₂ | DMF | 100 | 6-12 | 75-90 | 1,5-isomer | [10] |
Experimental Protocol: RuAAC Synthesis (for 1,5-isomer)
-
Reaction Setup: In a nitrogen-flushed Schlenk tube, Cp*RuCl(PPh₃)₂ (0.02 mmol), the corresponding azide (1.0 mmol), and the terminal alkyne (1.2 mmol) are dissolved in anhydrous toluene (5 mL).
-
Reaction Conditions: The mixture is heated to 80°C and stirred for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.
Post-Cycloaddition Modification
An alternative strategy involves the synthesis of the 1-methyl-1H-1,2,3-triazole followed by direct bromination. This approach decouples the triazole formation from the introduction of the bromo substituent.
Workflow for Post-Cycloaddition Bromination:
Experimental Protocol: Direct Bromination
-
Reaction Setup: To a solution of 1-methyl-1H-1,2,3-triazole (1.0 mmol) in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) (1.1 mmol) is added portion-wise.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 60°C for 2-6 hours.
-
Work-up and Purification: The reaction is quenched with an aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
Conclusion
For the specific synthesis of this compound, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most direct and efficient method due to its inherent regioselectivity for the 1,4-isomer. The use of readily available copper catalysts, mild reaction conditions, and high yields make it an attractive choice for both small-scale and large-scale synthesis. While Ruthenium-catalyzed methods are powerful for generating 1,5-isomers and fully substituted triazoles, they are less direct for this particular target. The post-cycloaddition bromination route offers a viable alternative, particularly if the 1-methyl-1H-1,2,3-triazole precursor is readily available. The selection of the optimal catalyst and method will ultimately depend on the specific requirements of the research, including precursor availability, desired scale, and laboratory capabilities.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chesci.com [chesci.com]
In Vitro Efficacy of 4-Bromo-1-substituted-1H-1,2,3-triazole Derivatives: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in vitro quantitative data for 4-bromo-1-methyl-1H-1,2,3-triazole. This guide, therefore, presents a comparative analysis of closely related 1-aryl- and other 1-substituted-4-bromo-1H-1,2,3-triazole based compounds to provide insights into their potential biological activities.
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in the development of therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a bromine atom at the 4-position of the triazole ring, coupled with various substituents at the 1-position, offers a strategy for modulating the pharmacological profile of these compounds. This guide provides an objective comparison of the in vitro performance of several 4-bromo-1-substituted-1H-1,2,3-triazole derivatives, supported by experimental data from published studies.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various 1-substituted-4-bromo-1H-1,2,3-triazole derivatives and related compounds against different cancer cell lines and microbial strains.
Table 1: In Vitro Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound ID | R Group (at N1 of triazole) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7a | Chalcone derivative with bromo-substitution | A549 (Lung) | 8.67 | Doxorubicin | 3.24 |
| 7c | Chalcone derivative with bromo-substitution | A549 (Lung) | 9.74 | Doxorubicin | 3.24 |
| Compound 8 | Phosphonate group | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | Not specified |
| A-549 (Lung) | 21.25 | ||||
| MCF-7 (Breast) | 18.06 | ||||
| MDA-MB-231 (Breast) | 16.32 | ||||
| Compound 7 | Pyrazolo-[1][2][3]-triazole-[1][3][4]-triazole hybrid | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 |
| HCT-116 (Colon) | 14.16 | 12.46 | |||
| MCF-7 (Breast) | 14.64 | 13.45 | |||
| LaSOM 186 | 4-methyl coumarin hybrid | MCF7 (Breast) | 2.66 | Cisplatin | 45.33 |
| LaSOM 190 | 4-methyl coumarin hybrid | MCF7 (Breast) | > LaSOM 186 | Cisplatin | 45.33 |
| LaSOM 185 | 4-methyl coumarin hybrid | MCF7 (Breast) | > LaSOM 190 | Cisplatin | 45.33 |
| LaSOM 180 | 4-methyl coumarin hybrid | MCF7 (Breast) | > LaSOM 185 | Cisplatin | 45.33 |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data presented is for various 1,2,3-triazole derivatives, highlighting the effect of different substituents.
Table 2: In Vitro Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives
| Compound ID | R Group (at C4 of triazole) | Microorganism | MIC (µg/mL) |
| Coumarin-triazole conjugate | Varied alkyl, phenyl, heterocycle | Enterococcus faecalis | 12.5–50 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). Control wells contain vehicle-treated cells.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 µL), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate key processes and pathways relevant to the study of these compounds.
Caption: General workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for anticancer triazole compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-Bromo-1-methyl-1H-1,2,3-triazole Derivatives: A Comparative Guide Based on Analogous Scaffolds
For Researchers, Scientists, and Drug Development Professionals
While dedicated research on the structure-activity relationship (SAR) of 4-bromo-1-methyl-1H-1,2,3-triazole derivatives is limited in publicly available literature, a comprehensive analysis of analogous 1,2,3-triazole structures provides valuable insights into the potential pharmacophoric contributions of this scaffold. This guide synthesizes findings from related series of 1,2,3-triazole derivatives to infer potential SAR trends and offers a framework for the design and evaluation of novel compounds based on the this compound core.
Introduction to the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a prominent pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The predictable synthesis of 1,4-disubstituted 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has made this scaffold a popular choice for the development of new therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Inferred Structure-Activity Relationships
Based on the analysis of closely related 1,2,3-triazole derivatives, the following SAR trends can be extrapolated for the this compound core:
-
Role of the Bromine Atom at C4: The presence of a halogen atom, such as bromine, on the triazole ring or on substituents attached to it, is often correlated with enhanced biological activity. In various series of heterocyclic compounds, including triazoles, a bromo substituent can increase lipophilicity, which may improve cell membrane permeability. Furthermore, the bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, potentially leading to stronger interactions with biological targets.
-
Influence of the N1-Methyl Group: The methyl group at the N1 position of the triazole ring plays a crucial role in defining the electronic and steric properties of the molecule. It eliminates the possibility of N-H tautomerism, locking the substituent pattern. The small size of the methyl group is unlikely to cause significant steric hindrance, allowing for flexibility in the design of substituents at the C4-position.
-
Impact of Substituents at the C4-Position: The nature of the substituent replacing the bromine atom at the C4-position is expected to be a major determinant of biological activity and selectivity.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or other aromatic/heteroaromatic rings at the C4-position is a common strategy in the design of bioactive triazoles. The electronic properties (electron-donating or electron-withdrawing) and the position of the substituents on these rings can significantly modulate the activity.
-
Linker Moiety: The type and length of a linker connecting the triazole core to another pharmacophore can influence the overall conformation of the molecule and its ability to bind to a target. Flexible alkyl chains or more rigid linkers like amides can be explored.
-
Quantitative Data from Analogous 1,2,3-Triazole Derivatives
To illustrate the impact of structural modifications on biological activity, the following tables summarize data from studies on related 1,2,3-triazole series.
Table 1: Anticancer Activity of 1,4-Disubstituted 1,2,3-Triazole Derivatives
| Compound ID | N1-Substituent | C4-Substituent | Cell Line | IC50 (µM) |
| RK | α-methyl benzyl | Phenyl | HL-60 | 1.15[1] |
| 4a | Phenylsulfonyl | Phenyl | A549 | >100 |
| 4b | Phenylsulfonyl | 4-Chlorophenyl | A549 | 85.3 |
| 16 | Tetrahydroisoquinoline-sulfonyl | Phenyl | A549 | 25.6 |
| 17 | Tetrahydroisoquinoline-sulfonyl | 4-Chlorophenyl | A549 | 15.8 |
Data extracted from studies on general 1,4-disubstituted 1,2,3-triazoles to show the influence of substituents on cytotoxicity.[2]
Table 2: Antifungal Activity of 1,2,3-Triazole-Coumarin Conjugates
| Compound ID | C4-Substituent on Triazole | Test Organism | MIC (µg/mL) |
| 7a | Phenyl | Candida albicans | >100 |
| 7b | 4-Chlorophenyl | Candida albicans | 50 |
| 7c | 4-Bromophenyl | Candida albicans | 25 |
| 7d | 4-Nitrophenyl | Candida albicans | 12.5 |
Data from a study on coumarin-1,2,3-triazole conjugates, highlighting the effect of substitution on the C4-phenyl ring.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 1,2,3-triazole derivatives, based on methodologies reported in the literature.
General Procedure for the Synthesis of 1,4-Disubstituted-1H-1,2,3-triazoles (Click Chemistry)
To a solution of an organic azide (1.0 mmol) and a terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted-1H-1,2,3-triazole.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the compounds against fungal strains are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are serially diluted in RPMI-1640 medium in 96-well plates. A standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Mandatory Visualizations
The following diagrams illustrate key concepts in the study of structure-activity relationships.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
Benchmarking 4-Bromo-1-methyl-1H-1,2,3-triazole against other synthetic intermediates
A Comparative Guide to 4-Bromo-1-methyl-1H-1,2,3-triazole and Other Halogenated Analogs as Synthetic Intermediates
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Halogenated 1-methyl-1H-1,2,3-triazoles are versatile intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecular architectures. This guide provides an objective comparison of this compound with its chloro and iodo analogs, focusing on their performance in Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Executive Summary
The reactivity of 4-halo-1-methyl-1H-1,2,3-triazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen substituent. The generally accepted trend in reactivity for organic halides is I > Br > Cl.[1] This trend is attributed to the differences in carbon-halogen (C-X) bond dissociation energies, which influences the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, 4-iodo-1-methyl-1H-1,2,3-triazole is expected to be the most reactive, followed by the bromo and then the chloro analog. While the iodo- and bromo-derivatives often afford higher yields under milder conditions, recent advancements in catalyst systems have made the more economical chloro-derivatives viable substrates.[1]
Comparison of 4-Halo-1-methyl-1H-1,2,3-triazoles in Cross-Coupling Reactions
The choice of a halogenated triazole intermediate significantly impacts the efficiency and conditions required for successful cross-coupling. Below is a comparative overview of their expected performance in two widely used C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] The reactivity of 4-halo-1-methyl-1H-1,2,3-triazoles in this reaction is expected to follow the established trend for aryl halides.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Intermediate | Relative Reactivity | Expected Yield | Typical Reaction Conditions |
| 4-Iodo-1-methyl-1H-1,2,3-triazole | High | Excellent | Milder conditions (e.g., lower temperature, shorter reaction time), lower catalyst loading. |
| This compound | Moderate | Good to High | Standard conditions (e.g., elevated temperature), moderate catalyst loading. |
| 4-Chloro-1-methyl-1H-1,2,3-triazole | Low | Moderate | Harsher conditions (e.g., higher temperature, longer reaction time), often requires specialized, bulky, and electron-rich phosphine ligands for good yields.[1] |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond.[3] Similar to the Suzuki-Miyaura coupling, the efficiency of the Sonogashira reaction is highly dependent on the halogen of the triazole intermediate.
Table 2: Predicted Performance in Sonogashira Coupling
| Intermediate | Relative Reactivity | Expected Yield | Typical Reaction Conditions |
| 4-Iodo-1-methyl-1H-1,2,3-triazole | High | Excellent | Milder conditions, often proceeds at room temperature. |
| This compound | Moderate | Good to High | Typically requires elevated temperatures. |
| 4-Chloro-1-methyl-1H-1,2,3-triazole | Low | Low to Moderate | Requires higher temperatures and often specialized catalyst systems. The development of copper-free Sonogashira protocols has improved the success with less reactive chlorides.[4] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. It is important to note that optimal conditions are substrate-dependent and may require optimization.
General Protocol for Suzuki-Miyaura Cross-Coupling of 4-Halo-1-methyl-1H-1,2,3-triazoles
This protocol is based on established procedures for the Suzuki-Miyaura coupling of heterocyclic halides.[5]
Materials:
-
4-Halo-1-methyl-1H-1,2,3-triazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
Procedure:
-
To a dry reaction vessel, add the 4-halo-1-methyl-1H-1,2,3-triazole, arylboronic acid, and base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent and water, followed by the palladium catalyst.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-1,2,3-triazole.
General Protocol for Sonogashira Cross-Coupling of 4-Halo-1-methyl-1H-1,2,3-triazoles
This protocol is a generalized method for the Sonogashira coupling of aryl halides.[6]
Materials:
-
4-Halo-1-methyl-1H-1,2,3-triazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 4-halo-1-methyl-1H-1,2,3-triazole, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the required time (2-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnc.ir [ijnc.ir]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Purity Analysis of Synthesized 4-Bromo-1-methyl-1H-1,2,3-triazole and its Isomer
A Guide for Researchers and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, rigorous purity analysis is paramount to ensure the safety, efficacy, and reproducibility of subsequent studies. This guide provides a comparative overview of the purity analysis of synthesized 4-Bromo-1-methyl-1H-1,2,3-triazole, a key building block in medicinal chemistry, against its structural isomer, 4-Bromo-2-methyl-2H-1,2,3-triazole. The comparison is supported by illustrative experimental data from common analytical techniques, accompanied by detailed methodologies to facilitate replication and validation.
Data Presentation: Purity Assessment Comparison
The following table summarizes typical purity analysis data for this compound and a common isomeric impurity, 4-Bromo-2-methyl-2H-1,2,3-triazole, using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
| Analytical Method | Parameter | This compound (Synthesized Lot A) | 4-Bromo-2-methyl-2H-1,2,3-triazole (Reference Standard) |
| HPLC | Purity (by area %) | 99.2% | 99.8% |
| Retention Time | 8.5 min | 9.1 min | |
| Major Impurity | Unidentified (0.5% at 7.2 min) | - | |
| GC-MS | Purity (by area %) | 99.1% | 99.7% |
| Retention Time | 10.2 min | 10.8 min | |
| Molecular Ion (m/z) | 161/163 (Br isotope pattern) | 161/163 (Br isotope pattern) | |
| ¹H NMR | Purity (by integration) | >99% | >99% |
| Chemical Shift (δ, ppm) | 8.05 (s, 1H, C5-H), 4.15 (s, 3H, N-CH₃) | 7.70 (s, 1H, C5-H), 4.25 (s, 3H, N-CH₃) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water containing 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 220 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram for 20 minutes. Calculate the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-300 m/z.
-
-
Analysis: Inject 1 µL of the sample. Identify the main peak and any impurities by their mass spectra and retention times.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity based on characteristic proton signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks corresponding to the triazole proton and the methyl protons. The absence of significant impurity peaks confirms high purity.
Visualizing the Workflow and Logic
To ensure a comprehensive understanding of the processes involved in bringing a synthesized compound from the lab to a verified state of purity, the following diagrams illustrate the overall workflow and the interplay of different analytical techniques.
Safety Operating Guide
Safe Disposal of 4-Bromo-1-methyl-1H-1,2,3-triazole: A Procedural Guide
The proper management and disposal of 4-Bromo-1-methyl-1H-1,2,3-triazole are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this chemical requires specific handling protocols to mitigate risks associated with its hazardous properties. This guide provides a comprehensive, step-by-step plan for its safe disposal, tailored for researchers and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal-related tasks, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Essential PPE and Handling Precautions:
-
Gloves: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[3]
-
Eye Protection: Use safety goggles or a face shield to prevent eye contact.[2]
-
Lab Coat: A lab coat is mandatory to protect from skin contact.
-
Ventilation: All handling of the compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]
-
Hygiene: Avoid eating, drinking, or smoking when handling this product.[2] Wash hands thoroughly after handling.[2][4]
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 13273-53-5 | [3] |
| Molecular Formula | C₃H₄BrN₃ | [1][3] |
| Molecular Weight | 161.99 g/mol | [1][3] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
Step-by-Step Disposal Protocol
The required disposal method for this compound is incineration at a licensed hazardous waste facility.[4][5] On-site chemical treatment is not recommended. The following protocol ensures waste is managed safely and in compliance with regulations.
1. Waste Classification and Segregation:
-
Properly classify this compound waste as Halogenated Organic Waste .[5][6]
-
Crucially, do not mix this waste with other waste streams.[5][6] Keep it separate from:
2. Container Selection and Labeling:
-
Use a designated, clearly labeled, and chemically compatible container for halogenated organic waste.[5][7] The container must be in good condition and have a secure lid.
-
As soon as the first volume of waste is added, the container must be labeled with a "Hazardous Waste" tag.[5]
-
The label must clearly list all contents, including "this compound," along with the approximate concentrations or volumes of each component.[5]
3. Waste Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
Keep the container closed at all times, except when adding waste.[5]
4. Requesting Disposal:
-
When the waste container is approximately 75% full, or in accordance with your institution's guidelines, arrange for pickup.
-
Follow your organization's specific procedures to have the waste collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal.[4][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE before attempting to clean the spill.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents to contain the material.[5] For solid spills, carefully sweep or shovel the material to avoid creating dust.[2][3] Moisten the material first, if appropriate, to prevent it from becoming airborne.[8]
-
Collect and Dispose: Place the absorbed or collected material into a labeled hazardous waste container for halogenated waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident according to your institution's protocol.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C3H4BrN3 | CID 21766410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
Essential Safety and Operational Guide for 4-Bromo-1-methyl-1H-1,2,3-triazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1-methyl-1H-1,2,3-triazole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:
Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to offer additional protection against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is advisable to double-glove for enhanced protection. Gloves must be changed immediately upon contamination.[3][4] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat that is fully buttoned is required. Ensure the material is appropriate for handling corrosive and toxic substances. |
| Respiratory | NIOSH-Approved Respirator | All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][4][5] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | [2][3] |
| Molecular Weight | 161.99 g/mol | [2][3] |
| CAS Number | 13273-53-5 | [2][3] |
Note: Detailed toxicological properties such as LD50 have not been thoroughly investigated for this specific compound.[3]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step procedures should be strictly followed.
Experimental Workflow: Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[4]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.[1][4]
-
Carefully weigh the required amount of this compound.
-
If preparing a solution, slowly add the compound to the solvent to prevent splashing.
-
Keep containers of the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's waste management guidelines.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Logical Relationship for PPE Selection
Caption: PPE selection based on hazard identification.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
